molecular formula C9H13NS B1443036 [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine CAS No. 1306606-39-2

[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine

Cat. No.: B1443036
CAS No.: 1306606-39-2
M. Wt: 167.27 g/mol
InChI Key: VIJZEALGHWQUFF-UHFFFAOYSA-N
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Description

[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine is a useful research compound. Its molecular formula is C9H13NS and its molecular weight is 167.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methyl-2-thiophen-2-ylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-9(5-7(9)6-10)8-3-2-4-11-8/h2-4,7H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJZEALGHWQUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CN)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Thiophene Scaffold in Modern Drug Design: Bioisosterism, Metabolic Liabilities, and Pharmacological Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene ring is a cornerstone of medicinal chemistry, serving as a classic bioisostere for the phenyl ring. However, its utility is a double-edged sword. While it offers unique electronic properties and "sigma-hole" binding capabilities that can enhance potency, it also introduces significant metabolic risks through the formation of reactive S-oxides and epoxides. This guide provides a technical analysis of the thiophene scaffold, focusing on its physicochemical profile, the mechanics of its metabolic activation (both therapeutic and toxic), and experimental protocols for de-risking these liabilities early in the discovery phase.

Part 1: Physicochemical & Bioisosteric Profile[1]

Thiophene is a five-membered, sulfur-containing heteroaromatic ring.[1] It is electron-rich (π-excessive) compared to benzene, making it more susceptible to electrophilic attack.

Structural & Electronic Comparison

The replacement of a phenyl ring with thiophene is not merely a steric swap; it fundamentally alters the electronic landscape of the molecule.

PropertyBenzene (Phenyl)Thiophene (Thienyl)Medicinal Chemistry Implication
Aromaticity High (Resonance Energy ~36 kcal/mol)Moderate (Resonance Energy ~29 kcal/mol)Thiophene is less stable and more reactive toward metabolic oxidation.
Lipophilicity (LogP) Reference (2.13)Higher (~1.81 for ring alone, but derivatives often > phenyl)Thiophene analogs often show increased membrane permeability and non-specific binding.
Geometry Hexagonal, 120° anglesPentagonal, C-S-C angle ~92°Alters the vector of substituents; useful for fine-tuning induced fit in binding pockets.
Electronegativity Carbon (2.55)Sulfur (2.[1]58)Sulfur acts as a weak H-bond acceptor (~9% probability vs 100% for O/N).
Van der Waals Radius -Sulfur (1.80 Å)Larger than Carbon (1.70 Å), creating a distinct steric bulk.
The Sigma-Hole Phenomenon (Chalcogen Bonding)

Unlike benzene, the sulfur atom in thiophene possesses a "sigma-hole"—a region of positive electrostatic potential located on the extension of the C-S bonds. This allows thiophene to engage in chalcogen bonding with nucleophilic residues (e.g., backbone carbonyls, Ser/Thr hydroxyls) in the target protein.

  • Mechanism: The

    
    -hole interacts with lone pairs of O or N atoms.[2]
    
  • Energy: 1–5 kcal/mol (comparable to weak H-bonds).

  • Application: This interaction explains why thiophene analogs sometimes exhibit superior potency to their phenyl counterparts despite similar hydrophobicity.

Part 2: Metabolic Liabilities & Bioactivation (The "S" Trap)

The metabolic profile of thiophene is the most critical factor for drug developers. The sulfur atom is a "soft" nucleophile that attracts Cytochrome P450 (CYP) oxidation, leading to reactive intermediates.

The Bioactivation Pathway

CYP450 enzymes (particularly CYP2C9, CYP2C19, and CYP3A4) oxidize the thiophene ring. This can lead to two distinct outcomes:

  • Toxicity (Mechanism-Based Inactivation): Formation of thiophene-S-oxide or thiophene epoxide, which acts as a Michael acceptor, covalently binding to the CYP enzyme (suicide inhibition) or other cellular proteins.

    • Example:Tienilic Acid (withdrawn due to immune-mediated hepatitis caused by anti-LKM2 antibodies against CYP2C9).

  • Therapeutic Activation (Prodrugs): Controlled ring opening to generate an active pharmacophore.

    • Example:Clopidogrel (Plavix).[3][4] The thiophene ring is oxidized to a thiolactone, which hydrolyzes to expose a free thiol that forms a disulfide bond with the P2Y12 platelet receptor.

Visualization: The Metabolic Fork in the Road

ThiopheneMetabolism Thiophene Thiophene Scaffold (Parent Drug) CYP CYP450 Oxidation (CYP2C9/2C19) Thiophene->CYP SOxide Reactive Intermediate (Thiophene-S-Oxide / Epoxide) CYP->SOxide Bioactivation Thiolactone Thiolactone (2-oxo-clopidogrel) SOxide->Thiolactone Ring Rearrangement (Prodrug Path) Adduct Protein Adduct (Covalent Binding) SOxide->Adduct Nucleophilic Attack (Cys/Lys residues) GSH_Conj Glutathione Conjugate (Detoxification) SOxide->GSH_Conj + GSH (Trapping) ActiveMetabolite Active Thiol Metabolite (Therapeutic Efficacy) Thiolactone->ActiveMetabolite Hydrolysis Hepatitis Immune-Mediated Hepatitis / Toxicity Adduct->Hepatitis Immune Response

Figure 1: The dual metabolic fate of thiophene. The S-oxide intermediate is the critical branch point determining toxicity vs. efficacy.

Part 3: Experimental Protocols for De-Risking

To differentiate between a safe thiophene drug and a potential toxin, researchers must assess the formation of reactive metabolites early.[5]

Protocol: Reactive Metabolite Trapping Assay (GSH/NAC)

Objective: Detect electrophilic thiophene-S-oxides or epoxides by trapping them with Glutathione (GSH) or N-Acetylcysteine (NAC) followed by LC-MS/MS analysis.[1]

Materials:
  • Enzyme Source: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYP isoenzymes (e.g., rCYP2C9).

  • Test Compound: 10 µM (from 10 mM DMSO stock).

  • Trapping Agent: Glutathione (GSH) fortified at 5 mM.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:
  • Pre-Incubation: Mix HLM, Buffer, GSH, and Test Compound in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

  • Processing: Centrifuge at 3,500 rpm for 20 mins to pellet proteins. Collect supernatant.

  • Analysis: Inject onto LC-MS/MS (High-Resolution Mass Spec preferred, e.g., Q-TOF or Orbitrap).

Data Interpretation:
  • Neutral Loss Scan: Look for neutral loss of 129 Da (pyroglutamic acid moiety of GSH).

  • Mass Shift: Search for [M + H + 307]^+ (GSH adduct) or [M + H + 16 + 307]^+ (Hydroxylated GSH adduct).

  • Decision Matrix:

    • High Adduct Formation: High risk of idiosyncratic toxicity. Structural modification required (e.g., blocking the C-2/C-5 positions).

    • No Adducts: Metabolic stability likely acceptable (or metabolism occurs on other moieties).

Part 4: Strategic Optimization & Case Studies

Blocking Metabolic Hotspots

The


-carbons (C2 and C5) adjacent to the sulfur are the most electron-rich and prone to oxidation.
  • Strategy: Substitute C2/C5 with electron-withdrawing groups (EWGs) like -Cl, -CN, or -CF3 to reduce electron density and prevent S-oxidation.

  • Example: Rivaroxaban (Factor Xa inhibitor) utilizes a chlorothiophene moiety. The chlorine atom at the C-5 position blocks metabolic oxidation while enhancing lipophilicity and filling a hydrophobic pocket.

FDA-Approved Thiophene Drugs
DrugIndicationMechanismThiophene Role
Olanzapine AntipsychoticD2/5-HT2A AntagonistPart of tricyclic core; provides rigidity and specific electronic profile for receptor binding.[6]
Clopidogrel AntiplateletP2Y12 AntagonistProdrug: Thiophene ring opens to form the active covalent inhibitor.[4]
Canagliflozin Diabetes (T2)SGLT2 InhibitorThiophene replaces one phenyl ring of the biaryl core to adjust polarity and improve selectivity.
Tioconazole AntifungalCYP51 InhibitorThiophene serves as a lipophilic scaffold to position the imidazole ring.

Part 5: References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discussion on Bioisosterism).

  • Dansette, P. M., et al. (2005).[1] Metabolic activation of thiophene derivatives by cytochromes P450. Biochemical and Biophysical Research Communications.[1] (Detailed mechanism of S-oxide formation).

  • Murray, J. S., et al. (2012). The sigma-hole and its role in non-covalent interactions. Journal of Molecular Modeling. (Theory of Sulfur-Nucleophile interactions).[7]

  • FDA Label - Plavix (Clopidogrel Bisulfate) . (2022). Clinical Pharmacology: Metabolism. (Official data on thiophene ring opening).

  • Kalgutkar, A. S., et al. (2005).[8] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. (Toxicity of thiophene-S-oxides).

Sources

Biological Activity of 2-Methyl-2-Arylcyclopropylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl-2-arylcyclopropylamine scaffold represents a critical structural modification of the classic 2-phenylcyclopropylamine (tranylcypromine) pharmacophore. While tranylcypromine is a non-selective Monoamine Oxidase (MAO) inhibitor and Lysine-Specific Demethylase 1 (LSD1) inhibitor, the introduction of a methyl group at the C2 position (geminal to the aryl ring) significantly alters the steric and electronic profile of the molecule.

This guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of these compounds. It is designed for medicinal chemists and pharmacologists optimizing cyclopropylamines for epigenetic modulation (LSD1) or neurochemical regulation (MAO-A/B).

Structural Pharmacology & Mechanism of Action[1]

The Cyclopropylamine Warhead

The biological activity of 2-methyl-2-arylcyclopropylamines is driven by the strained cyclopropane ring, which acts as a "suicide substrate" or mechanism-based inactivator.

  • Mechanism: Single-electron transfer (SET) from the amine lone pair to the FAD cofactor of the target enzyme (MAO or LSD1) generates an amine radical cation.

  • Ring Opening: The cyclopropyl ring undergoes rapid homolytic fission. In 2-methyl-2-aryl derivatives, the presence of the methyl group at the benzylic position (C2) stabilizes the developing radical character at that carbon, potentially accelerating ring opening compared to the des-methyl analogue.

  • Covalent Adduct: The resulting radical species forms a covalent bond with the flavin cofactor (usually at N5 or C4a of the isoalloxazine ring), irreversibly inactivating the enzyme.

Steric Impact of the C2-Methyl Group

The C2-methyl group is not merely a passive substituent; it serves as a conformational lock and a steric probe .

  • Conformational Restriction: The gem-methyl/aryl substitution restricts the rotation of the aryl ring relative to the cyclopropane, reducing the entropic penalty upon binding.

  • Active Site Discrimination:

    • MAO-A vs. MAO-B: MAO-B has a "gating" loop (Ile199) and a substrate cavity that is generally more restrictive than MAO-A. The bulk of the 2-methyl group often leads to steric clashes in MAO-B, potentially shifting selectivity towards MAO-A or reducing overall potency depending on the specific aryl substituents.

    • LSD1: The LSD1 active site is larger and accommodates the histone H3 tail. However, the FAD cavity is tight. 2-methyl substitution can be tolerated but often requires specific stereochemistry (trans vs. cis) to maintain potency.

Pathway Visualization

The following diagram illustrates the mechanism-based inactivation pathway shared by these targets.

MAO_Inactivation Substrate 2-Methyl-2-Aryl Cyclopropylamine ES_Complex Enzyme-Substrate Complex (Non-covalent) Substrate->ES_Complex Binding (Ki) SET_Step Single Electron Transfer to FAD ES_Complex->SET_Step Initiation Radical Cyclopropyl Radical Cation SET_Step->Radical Oxidation Ring_Open Ring Opening (Stabilized by Methyl) Radical->Ring_Open Homolytic Fission Covalent Covalent FAD Adduct (Irreversible) Ring_Open->Covalent Kinact FAD FAD Cofactor FAD->SET_Step Accepts e- FAD->Covalent N5/C4a Attack

Caption: Mechanism-based inactivation of FAD-dependent oxidases by 2-methyl-2-arylcyclopropylamines.

Target Profile and Selectivity

Monoamine Oxidase (MAO) A and B

The 2-methyl-2-phenylcyclopropylamine core is a potent MAO inhibitor.[1]

  • MAO-A: Generally tolerates the 2-methyl substitution well. Inhibition leads to increased levels of serotonin and norepinephrine.[2]

  • MAO-B: Sensitivity to the 2-methyl group is higher.[3] "Trans" isomers (amino group trans to the methyl/aryl bulk) are typically more potent than "cis" isomers due to better alignment of the amine lone pair with FAD for electron transfer.

Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a critical epigenetic target. While tranylcypromine is the parent scaffold for many LSD1 inhibitors, the 2-methyl-2-aryl variants are less common in clinical candidates than N-alkylated derivatives, yet they remain active.

  • Differentiation: Unlike MAO, LSD1 inhibition often requires an N-alkyl group to occupy the large substrate channel. A 2-methyl-2-aryl core without N-substitution acts as a non-selective pan-inhibitor.

  • Therapeutic Relevance: Inhibition of LSD1 reactivates silenced tumor suppressor genes and induces differentiation in acute myeloid leukemia (AML) cells.

Experimental Protocols

Synthesis of 2-Methyl-2-Arylcyclopropylamines

Note: This scaffold is difficult to access via standard Simmons-Smith cyclopropanation due to steric hindrance at the quaternary center.

Recommended Method: Kulinkovich or Carbenoid Addition

  • Starting Material:

    
    -Methylstyrene derivatives.
    
  • Reagent: Ethylmagnesium bromide with Titanium(IV) isopropoxide (Kulinkovich-de Meijere) OR Rhodium-catalyzed carbenoid addition.

  • Stereochemical Resolution: The reaction yields a racemate. Resolution via chiral HPLC or crystallization with tartaric acid is required to separate (+) and (-) enantiomers for biological testing.

In Vitro MAO Inhibition Assay

This protocol determines the


 (affinity) and 

(inactivation rate).

Materials:

  • Recombinant Human MAO-A and MAO-B (expressed in baculovirus).

  • Substrates: Kynuramine (fluorometric) or

    
    C-Tyramine (radiometric).
    
  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Pre-incubation: Incubate enzyme with varying concentrations of inhibitor (0.1 nM – 10

    
    M) for defined time points (0, 5, 10, 15, 30 min) at 37°C.
    
  • Activity Measurement: Dilute aliquot 1:50 into substrate solution to stop inactivation and measure residual velocity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. time to obtain observed inactivation rates (
      
      
      
      ).
    • Plot

      
       vs. 
      
      
      
      (Kitz-Wilson plot).
    • Intercept:

      
      .
      
    • Slope:

      
      .
      
LSD1 Demethylation Assay

Materials:

  • Recombinant LSD1/CoREST complex.

  • Substrate: H3K4me2 peptide (fluorogenic or biotinylated).

  • Detection: Peroxidase-coupled assay (Amplex Red) detecting

    
     byproduct.
    

Step-by-Step:

  • Prepare assay buffer: 50 mM HEPES (pH 7.5), 0.1 mM BSA.

  • Add inhibitor (serial dilution) to LSD1/CoREST (50 nM final). Incubate 15 min.

  • Initiate reaction with H3K4me2 peptide (10

    
    M).
    
  • Monitor fluorescence (Ex/Em 530/590 nm) continuously for 30 min.

  • Calculate IC50 using a 4-parameter logistic fit.

Data Summary & Comparative Potency

The following table summarizes general SAR trends for the 2-methyl-2-phenylcyclopropylamine scaffold compared to the parent tranylcypromine.

Compound ClassSubstituent (C2)MAO-A PotencyMAO-B PotencySelectivityLSD1 Activity
Tranylcypromine HHigh (

< 1

M)
High (

< 1

M)
Non-selectiveModerate
2-Me-PCA (Trans) MethylHighModerateSlight MAO-A pref.Active
2-Me-PCA (Cis) MethylModerateLowMAO-A SelectiveWeak
N-Alkylated 2-Me MethylLowLow--High (Optimized)

Note: "Trans" refers to the relationship between the aryl group and the amine. In 2-methyl-2-phenyl systems, strictly speaking, Cahn-Ingold-Prelog priority changes, but "trans" here implies the amine is on the opposite face of the ring relative to the phenyl group.

Diagrammatic Workflow: Screening Cascade

Screening_Cascade cluster_Primary Primary Screen (10 µM) cluster_Secondary Secondary Characterization Synthesis Synthesis of 2-Methyl-2-Aryl Derivatives Resolution Chiral Resolution ((+) and (-) Enantiomers) Synthesis->Resolution MAO_Screen MAO-A/B Inhibition (% Inhibition) Resolution->MAO_Screen LSD1_Screen LSD1 Inhibition (% Inhibition) Resolution->LSD1_Screen Kinetic Kinetic Analysis (Ki, kinact determination) MAO_Screen->Kinetic >50% Inh LSD1_Screen->Kinetic >50% Inh Selectivity Selectivity Profiling (vs. MAO-B, KDM1B) Kinetic->Selectivity Cellular Cellular Assay (H3K4me2 levels / Cell Viability) Selectivity->Cellular High Potency & Selectivity

Caption: Hierarchical screening cascade for evaluating 2-methyl-2-arylcyclopropylamines.

References

  • Quantitative structure-activity relationships in MAO-inhibitory 2-phenylcyclopropylamines. Source: Yoshida et al. (1990). Journal of Pharmacobio-Dynamics. Relevance: Establishes the QSAR for methyl-substituted PCPA derivatives against MAO-A and MAO-B.

  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Source: Ueda et al. (2009). Journal of the American Chemical Society. Relevance: Details the structural basis of LSD1 inhibition by cyclopropylamines and the effect of ring/amine substitution.

  • Syntheses of Biologically Active 2-Arylcyclopropylamines. Source: Miyamura et al. (2016). Synthesis. Relevance: Comprehensive review of synthetic methodologies for accessing the 2-arylcyclopropylamine scaffold.

  • Trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Source:[1][3] Schmidt et al. (2007). Biochemistry. Relevance: Foundational paper confirming the mechanism-based inactivation of LSD1 by the cyclopropylamine core.[3]

Sources

The Analytical Scientist's Guide to Thiophene Scaffolds: A Deep Dive into Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to serve as a bioisostere for the phenyl ring have cemented its status as a "privileged scaffold" in drug discovery, with numerous FDA-approved drugs incorporating this moiety.[4][5][6] The precise determination of the three-dimensional structure of novel thiophene-based small molecules is paramount for understanding their structure-activity relationships (SAR), optimizing their pharmacological profiles, and ensuring intellectual property protection.

This technical guide provides a comprehensive overview of the core analytical techniques and strategic workflows employed in the structural elucidation of thiophene-containing compounds. We will move beyond a simple recitation of methods to delve into the "why" behind experimental choices, offering field-proven insights to navigate the common challenges and nuances associated with this important class of molecules.

The Integrated Approach to Structure Elucidation: A Self-Validating Workflow

The unambiguous determination of a molecule's structure is rarely achieved through a single analytical technique. Instead, a synergistic and iterative approach is employed, where each method provides a piece of the puzzle, and the collective data builds a self-validating structural hypothesis. The following workflow illustrates this integrated strategy.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_hypothesis Hypothesis & Confirmation Synthesis Synthesis of Thiophene Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS NMR Nuclear Magnetic Resonance (NMR) - 1H, 13C, COSY, HSQC, HMBC - Connectivity & Stereochemistry MS->NMR Hypothesis Proposed Structure MS->Hypothesis IR Infrared (IR) Spectroscopy - Functional Groups NMR->IR NMR->Hypothesis UV UV-Vis Spectroscopy - Conjugated Systems IR->UV IR->Hypothesis UV->Hypothesis Xray Single-Crystal X-ray Diffraction - Absolute Configuration - Solid-State Conformation Confirmation Structure Confirmation Xray->Confirmation Hypothesis->Xray Hypothesis->Confirmation If spectroscopic data is conclusive

Caption: Integrated workflow for the structure elucidation of thiophene-based small molecules.

Mass Spectrometry (MS): The First Glimpse into Molecular Identity

Mass spectrometry provides the initial, crucial data points of molecular weight and elemental composition. For thiophene-containing molecules, specific fragmentation patterns can also offer valuable structural clues.

Ionization Techniques: Choosing the Right Tool

The choice of ionization technique is critical for obtaining a clear molecular ion peak.

  • Electron Impact (EI): A hard ionization technique that often leads to extensive fragmentation. While this can be useful for fingerprinting and identifying substructures, it may result in a weak or absent molecular ion peak.

  • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): Soft ionization techniques that are ideal for obtaining the molecular ion ([M]+, [M+H]+, or [M-H]-) with minimal fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): Particularly effective for the ionization of thiophene compounds, often generating predominant molecular radical cations ([M]+•).[7][8][9]

High-Resolution Mass Spectrometry (HRMS): Unveiling the Elemental Formula

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is indispensable for distinguishing between isobaric compounds and confirming the presence of sulfur.

Fragmentation Patterns of the Thiophene Ring

The fragmentation of the thiophene ring is influenced by the nature and position of its substituents.[10][11] Common fragmentation pathways include:

  • Loss of the Substituent: A primary fragmentation event is often the loss of a substituent from the ring.

  • Ring Cleavage: The thiophene ring can undergo cleavage, leading to characteristic fragment ions. For instance, cleavage of the C-S bonds is a common pathway.

  • Rearrangements: Under electron impact, rearrangements can occur, leading to complex fragmentation patterns that require careful interpretation.[11] For thiophene-S-oxides, the loss of oxygen is a characteristic fragmentation, while sulphones typically exhibit the loss of SO.[12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

  • Sample Preparation: Dissolve the purified thiophene derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL in a 50:50 mixture of the solvent and a weak acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to promote ionization.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in both positive and negative ion modes over a mass range that encompasses the expected molecular weight.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the possible elemental compositions that fit the measured mass within a narrow tolerance (typically < 5 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed covalent framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of each nucleus, their connectivity, and spatial relationships.[13][14]

¹H NMR: Mapping the Proton Environment

The chemical shifts (δ) of the protons on the thiophene ring are indicative of their position and the electronic nature of the substituents.

  • Unsubstituted Thiophene: The α-protons (H2 and H5) typically resonate downfield from the β-protons (H3 and H4) due to the electron-withdrawing effect of the sulfur atom.[15][16]

  • Substituted Thiophenes: Electron-donating groups will shield the ring protons, shifting them upfield, while electron-withdrawing groups will have the opposite effect. The magnitude of the coupling constants (J) between adjacent protons provides information about their relative positions.[17]

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR provides information about the carbon framework of the molecule.[18]

  • Unsubstituted Thiophene: The α-carbons (C2 and C5) are typically found at a lower chemical shift than the β-carbons (C3 and C4).[15]

  • Substituted Thiophenes: The chemical shifts of the ring carbons are sensitive to the electronic effects of the substituents, providing valuable information for determining their position.[19]

2D NMR: Connecting the Dots

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular fragments.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Thiophenes

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-substitutedH3: 6.8 - 7.5H4: 7.0 - 7.8H5: 7.2 - 8.0C2: 135 - 150C3: 125 - 135C4: 127 - 138C5: 124 - 130
3-substitutedH2: 7.0 - 7.8H4: 6.9 - 7.6H5: 7.2 - 8.0C2: 120 - 130C3: 130 - 145C4: 123 - 130C5: 125 - 135

Note: These are general ranges and can be significantly influenced by the nature of the substituents and the solvent.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structure Assembly H1_NMR ¹H NMR - Chemical Shifts - Integration - Coupling Constants COSY COSY - ¹H-¹H Connectivity H1_NMR->COSY HMBC HMBC - ¹H-¹³C Long-Range Correlation H1_NMR->HMBC C13_NMR ¹³C NMR - Chemical Shifts HSQC HSQC - ¹H-¹³C Direct Correlation C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Molecular Fragments COSY->Fragments HSQC->Fragments HMBC->Fragments Connectivity Establish Connectivity of Fragments Fragments->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure

Caption: A typical workflow for structure elucidation using NMR spectroscopy.

Vibrational Spectroscopy (FTIR & Raman): Identifying Functional Groups

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of specific functional groups.[16][20]

  • C-H Stretching: Aromatic C-H stretching vibrations for the thiophene ring typically appear around 3100 cm⁻¹.[21]

  • Ring Stretching: The C=C and C-S stretching vibrations of the thiophene ring are observed in the 1600-1300 cm⁻¹ region.[20]

  • C-H Bending: Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can be diagnostic of the substitution pattern on the thiophene ring.[21][22]

Table 2: Key IR Absorption Frequencies for Thiophene Derivatives

Vibrational ModeFrequency Range (cm⁻¹)
Aromatic C-H Stretch3120 - 3050
Ring C=C Stretch1600 - 1400
C-H In-plane Bend1250 - 1050
C-S Stretch850 - 650
C-H Out-of-plane Bend900 - 700

UV-Vis Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.[23] The absorption maxima (λmax) of thiophene derivatives are sensitive to the extent of conjugation and the nature of the substituents.[24][25] Electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups can cause either a bathochromic or hypsochromic (blue) shift depending on their position.[24]

Single-Crystal X-ray Diffraction: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[26][27] This technique yields precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For thiophene-based molecules, it can reveal details about intermolecular interactions, such as π-stacking and hydrogen bonding, which are crucial for understanding their properties in the solid state.[28] While obtaining diffraction-quality crystals can be a bottleneck, modern techniques are making it possible to analyze increasingly smaller crystals.[29]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the thiophene derivative from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data at a controlled temperature (often low temperature to minimize thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Conclusion: A Synergistic Approach to Certainty

The structure elucidation of thiophene-based small molecules is a multi-faceted process that relies on the thoughtful application and integration of various analytical techniques. By leveraging the strengths of mass spectrometry for molecular weight and formula determination, NMR for detailed connectivity mapping, vibrational and UV-Vis spectroscopy for functional group and electronic characterization, and X-ray crystallography for definitive three-dimensional structure, researchers can confidently and accurately determine the structures of these vital compounds. This integrated, self-validating approach is fundamental to advancing drug discovery and materials science.

References

  • A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives - Benchchem.
  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry - PubMed.
  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate.
  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.
  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry | Analytical Chemistry - ACS Publications.
  • THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS.
  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry - Analytical Chemistry - Figshare.
  • The Infrared Absorption Spectra of Thiophene Derivatives.
  • The Ultraviolet Spectra of the Thiophene Derivatives.
  • Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PubMed.
  • Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Publishing.
  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers.
  • Mass spectrometry of bisanellated thiophene-S-oxides as model substances for oxidation products in crude oil (Journal Article) | ETDEWEB - OSTI.
  • Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC.
  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate.
  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega - ACS Publications.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • (a) UV/Vis absorption and (b) fluorescence spectra of thiophene‐fused... - ResearchGate.
  • Biological Diversity of Thiophene: A Review - Journal of Advanced Scientific Research.
  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.
  • Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties - ResearchGate.
  • Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines - MDPI.
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal.
  • Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters - Sci-Hub.
  • Thiophene(110-02-1) 13C NMR spectrum - ChemicalBook.
  • A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole - Benchchem.
  • The structure of liquid thiophene from total neutron scattering - UCL Discovery - University College London.
  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities - Taylor & Francis.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. - CABI Digital Library.
  • 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3 - ResearchGate.
  • X-Ray Scattering from Poly(thiophene): Crystallinity and Crystollography Structure. - DTIC.
  • mass spectra - fragmentation patterns - Chemguide.
  • Small molecule crystallography - Excillum.
  • Structures of important thiophene‐based molecules. - ResearchGate.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing.
  • XFELs make small molecule crystallography without crystals possible - Chemistry World.
  • Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces - MDPI.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC.
  • Mass Spect:Fragmentation: Videos & Practice Problems - Pearson.
  • Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents - PubMed.

Sources

CAS number for [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine: Synthesis, Properties, and Therapeutic Potential

Introduction

Part 1: Chemical Identity and Physicochemical Properties

The core structure features a cyclopropane ring substituted with a methyl group and a thiophen-2-yl group at the same carbon atom, with a methanamine group attached to an adjacent carbon. This arrangement leads to stereoisomerism, which can significantly influence biological activity.

Table 1: Physicochemical Properties of (2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine [1]

PropertyValue
CAS Number 1343296-72-9
Molecular Formula C₉H₁₃NS
Molecular Weight 167.27 g/mol
Topological Polar Surface Area (TPSA) 26.02 Ų
logP (Octanol/Water Partition Coefficient) 2.11872
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Rotatable Bonds 2

The strained three-membered cyclopropane ring endows the molecule with enhanced reactivity and conformational rigidity, which can be advantageous for binding to biological targets.[2] The thiophene ring, a common pharmacophore, contributes to the molecule's metabolic stability and can engage in various interactions with protein residues.[3][4][5]

Part 2: Synthesis and Methodologies

The synthesis of substituted cyclopropylamines is a well-established field in organic chemistry, with several robust methods available.[2][6][7] A common and effective strategy involves the cyclopropanation of an appropriate olefin followed by functional group manipulation to introduce the amine moiety.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine is depicted below. The target molecule can be derived from a corresponding cyclopropyl nitrile, which in turn can be synthesized from a thiophene-substituted alkene.

G Target [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine Nitrile [2-Methyl-2-(thiophen-2-yl)cyclopropyl]carbonitrile Target->Nitrile Reduction Alkene 2-(prop-1-en-2-yl)thiophene Nitrile->Alkene Cyclopropanation Thiophene Thiophene Alkene->Thiophene Wittig or similar olefination

Caption: Retrosynthetic analysis of the target compound.

Exemplary Synthetic Protocol: Kulinkovich-Szymoniak Reaction

A highly efficient method for the synthesis of primary cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction.[8] This one-step procedure utilizes a titanium(II) species and a Lewis acid to mediate the coupling of a nitrile with a Grignard reagent.[8]

Step-by-Step Methodology:

  • Preparation of the Titanium Catalyst: In a flame-dried, argon-purged flask, dissolve titanium(IV) isopropoxide (Ti(Oi-Pr)₄) in anhydrous THF. Cool the solution to -78 °C and slowly add a solution of ethylmagnesium bromide (EtMgBr) in THF. Allow the mixture to warm to room temperature and stir for 1 hour to generate the active Ti(II) species.

  • Reaction with Nitrile: To the freshly prepared titanium catalyst, add a solution of the starting nitrile (e.g., 2-thiophenecarbonitrile) and a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) in anhydrous THF at room temperature.

  • Grignard Addition: Slowly add a solution of the appropriate Grignard reagent (e.g., methylmagnesium bromide) to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by carefully adding an aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as the organometallic reagents (Grignard and titanium species) are highly sensitive to moisture and oxygen.

  • Lewis Acid: The presence of a strong Lewis acid like BF₃·OEt₂ is essential to facilitate the ring contraction that leads to the formation of the cyclopropane ring.[8]

  • Temperature Control: Careful control of the reaction temperature is necessary to prevent side reactions and ensure the selective formation of the desired product.

G cluster_0 Kulinkovich-Szymoniak Reaction Workflow A Prepare Ti(II) catalyst (Ti(O-i-Pr)4 + EtMgBr) B Add Nitrile and Lewis Acid (e.g., 2-thiophenecarbonitrile + BF3·OEt2) A->B C Add Grignard Reagent (e.g., MeMgBr) B->C D Quench Reaction (aq. NaHCO3) C->D E Extract and Purify (Column Chromatography) D->E

Caption: Workflow for the Kulinkovich-Szymoniak synthesis.

Part 3: Significance in Drug Development and Medicinal Chemistry

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][9] Its rigid structure helps to lock in a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.

Potential Therapeutic Applications
  • Monoamine Oxidase (MAO) Inhibition: Phenylcyclopropylamines are well-known inhibitors of monoamine oxidases, enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[10] This inhibitory activity makes them effective antidepressants. The thiophene ring in the title compound is a bioisostere of a phenyl ring and may confer similar MAO inhibitory properties.

  • Enzyme Inhibition: The strained cyclopropyl ring can act as a reactive handle for mechanism-based inhibition of various enzymes. For instance, cyclopropylamine-containing compounds have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), a target in cancer therapy.[10]

  • Anti-inflammatory Activity: Thiophene derivatives are known to possess anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[11] The combination of a thiophene and a cyclopropylamine moiety could lead to novel anti-inflammatory agents.

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is highly dependent on the nature and position of the substituents on both the cyclopropane and thiophene rings. Key SAR considerations include:

  • Stereochemistry: The relative stereochemistry of the substituents on the cyclopropane ring is often critical for biological activity.

  • Substitution on the Thiophene Ring: The position and electronic nature of substituents on the thiophene ring can influence the molecule's potency, selectivity, and pharmacokinetic properties.

  • Nature of the Amine: While a primary amine is present in the title compound, derivatization to secondary or tertiary amines can modulate its properties.

Part 4: Potential Signaling Pathways and Mechanism of Action

Given the structural similarity to known MAO inhibitors, a likely mechanism of action for [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine involves the modulation of monoaminergic signaling pathways in the central nervous system.

Modulation of Neurotransmitter Levels

By inhibiting MAO, this compound could increase the synaptic concentrations of monoamine neurotransmitters. This, in turn, can lead to the activation of downstream signaling cascades, such as the cAMP-protein kinase A (PKA) and the brain-derived neurotrophic factor (BDNF) pathways, which are implicated in the therapeutic effects of antidepressants.[12]

G cluster_0 Potential Signaling Pathway Compound [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine MAO Monoamine Oxidase (MAO) Compound->MAO Inhibition Neurotransmitters Increased Synaptic Neurotransmitters (Serotonin, Dopamine, etc.) MAO->Neurotransmitters Leads to Receptors Postsynaptic Receptors Neurotransmitters->Receptors Activates Signaling Downstream Signaling (cAMP/PKA, BDNF) Receptors->Signaling Initiates Therapeutic Therapeutic Effects (e.g., Antidepressant) Signaling->Therapeutic Results in

Caption: Proposed mechanism of action via MAO inhibition.

Part 5: Metabolism and Safety Considerations

The metabolic fate of thiophene-containing compounds is an important consideration in drug development, as they can sometimes be metabolized to reactive intermediates.[4][13]

Cytochrome P450-Mediated Metabolism

The thiophene ring can undergo oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of S-oxides or epoxides.[13] These reactive metabolites can potentially bind to cellular macromolecules, leading to toxicity. Similarly, the cyclopropylamine moiety can also be a site of CYP-mediated oxidation, which can result in ring-opening and the formation of reactive intermediates.[14]

Table 2: Potential Metabolic Pathways

MoietyMetabolic ReactionPotential Outcome
Thiophene Ring S-oxidation, EpoxidationFormation of reactive metabolites, potential for hepatotoxicity or nephrotoxicity.[13]
Cyclopropylamine N-oxidation, Ring openingFormation of reactive intermediates, potential for covalent binding to proteins.[14]

A thorough investigation of the metabolic profile and potential for bioactivation is therefore a critical step in the preclinical development of any drug candidate based on this scaffold.

Conclusion

[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine and its analogs are a promising class of molecules with significant potential for the development of new therapeutics, particularly in the area of neuroscience. Their unique structural features provide a solid foundation for the design of potent and selective enzyme inhibitors. However, careful consideration of their metabolic fate and potential for toxicity is essential for their successful translation into clinical candidates. The synthetic methodologies and biological insights presented in this guide offer a valuable resource for researchers working to unlock the full therapeutic potential of this intriguing molecular scaffold.

References

  • Gardarsdottir, H. (2024).
  • de Meijere, A., et al. (2010). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 6, 905–909.
  • Charette, A. B., et al. (2019). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters, 21(15), 6015–6019.
  • Tripathi, S., et al. (2012). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 32(2), 319–361.
  • Franklin, C. C., et al. (2005). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology, 18(12), 1849–1857.
  • Wang, C., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters, 23(23), 9188–9193.
  • Kumar, A., & Park, S. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Journal of Pharmaceutical Sciences, 104(12), 4157–4167.
  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
  • de Oliveira, R. S., et al. (2021).
  • Jain, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(3), 446–472.
  • Jain, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(3), 446-472.
  • Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273.
  • PubChem. (n.d.). [2-(2-Methylpropyl)cycloheptyl]methanamine. Retrieved from [Link]

  • Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). CYCLOPROPYL(THIOPHEN-2-YL)METHANONE | CAS 6193-47-1. Retrieved from [Link]

  • Castrén, E., & Rantamäki, T. (2006). Signaling pathways regulating gene expression, neuroplasticity, and neurotrophic mechanisms in the action of antidepressants: a critical overview. Pharmacological Reviews, 58(1), 7–27.
  • Kerr, W. J., et al. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 68(14), e4170.
  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • Kiselovs, O., et al. (2023).

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Methodological & Application

protocols for synthesizing chiral cyclopropylamine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-CYC

Executive Summary & Strategic Rationale

Chiral cyclopropylamines are privileged pharmacophores in modern drug discovery, serving as conformationally restricted bioisosteres for ethyl and isopropyl groups. They are critical structural motifs in blockbuster therapeutics such as Ticagrelor (P2Y12 inhibitor) and Tranylcypromine (MAO inhibitor), and emerging LSD1 inhibitors.

The synthesis of these motifs is non-trivial due to the high ring strain (~27.5 kcal/mol) and the requirement for simultaneous control over two stereocenters (diastereo- and enantioselectivity).

This guide details three industry-validated protocols for synthesizing chiral cyclopropylamine precursors (cyclopropyl esters), followed by their conversion to amines. We move beyond standard textbook definitions to provide "field-tested" methodologies.

Strategic Decision Matrix: Selecting Your Route
FeatureMethod A: Rh(II) Catalysis Method B: Biocatalysis (P411) Method C: Chiral Simmons-Smith
Primary Mechanism Metal-Carbenoid InsertionHeme-Carbenoid TransferZinc-Carbenoid (Methylene transfer)
Substrate Scope Electron-rich/poor olefinsStyrenes, Acrylates (evolving)Allylic Alcohols (Directed)
Stereocontrol Ligand-dependent (DOSP/PTAD)Protein Engineering (Directed Evolution)Chiral Auxiliary/Ligand (Dioxaborolane)
Scalability High (kg scale proven)High (Fermentation dependent)Moderate (Stoichiometric reagents)
Green Metric Moderate (Noble metal, solvent)Excellent (Water, renewable)Low (Zinc waste, Chlorinated solvents)
Strategic Disconnection & Workflow

The most reliable route to chiral cyclopropylamines is not the direct amination of the ring, but the asymmetric cyclopropanation to form a chiral ester, followed by a stereoretentive Curtius rearrangement.

G Olefin Olefin Substrate Ester Chiral Cyclopropyl Ester (Intermediate) Olefin->Ester Asymmetric Cyclopropanation Diazo Diazo Precursor Diazo->Ester Asymmetric Cyclopropanation Catalyst Chiral Catalyst (Rh(II) or P411) Catalyst->Ester Acid Carboxylic Acid Ester->Acid Hydrolysis Azide Acyl Azide (Hazard Control) Acid->Azide Activation Isocyanate Isocyanate (Retention of Config) Azide->Isocyanate Curtius Rearrangement (Heat, -N2) Amine Chiral Cyclopropylamine (Final Target) Isocyanate->Amine Hydrolysis

Figure 1: Retrosynthetic workflow for chiral cyclopropylamines. The stereocenter is established in the first step and retained throughout the Curtius rearrangement.

Protocol A: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

Best for: Broad substrate scope, high dr/ee, and "Donor-Acceptor" carbenoids.

This protocol utilizes the Davies group methodology, employing dirhodium tetracarboxylates with chiral ligands (e.g.,


 or 

). These catalysts stabilize the highly reactive metal-carbene intermediate, preventing non-selective methylene insertion.
Materials
  • Catalyst:

    
     (1 mol%).
    
  • Carbene Source: Methyl styryldiazoacetate (Donor/Acceptor type).

  • Substrate: Styrene or substituted alkene (5.0 equiv).

  • Solvent: 2,2-Dimethylbutane (DMB) or Hexanes (non-coordinating solvents enhance enantioselectivity).

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (0.01 mmol) in anhydrous DMB (5 mL).
    
    • Why: Moisture hydrolyzes the diazo compound; coordinating solvents (THF, MeCN) compete with the carbene for the Rh axial site, killing reactivity.

  • Substrate Loading: Add the alkene (5.0 mmol) to the catalyst solution.

    • Why: Excess alkene minimizes diazo dimerization (formation of fumarates/maleates).

  • Controlled Addition (Critical): Dissolve the diazo compound (1.0 mmol) in DMB (10 mL). Using a syringe pump, add this solution to the catalyst mixture over 2–4 hours at -78°C or room temperature (substrate dependent).

    • Mechanism:[1][2] Slow addition keeps the steady-state concentration of the diazo species low, favoring the bimolecular reaction with the alkene over the unimolecular dimerization.

  • Workup: Once N2 evolution ceases, concentrate the solvent in vacuo.

  • Purification: Flash chromatography on silica gel.

Self-Validation
  • Visual Check: The reaction should transition from green (catalyst) to potentially brown/red, but rapid bubbling indicates uncontrolled decomposition (too fast addition).

  • NMR Check: Look for the disappearance of the diazo proton (~5-6 ppm) and the appearance of cyclopropyl ring protons (0.5–2.0 ppm).

Protocol B: Biocatalytic Carbene Transfer (The Green Route)

Best for: Aqueous conditions, ultra-high stereoselectivity, and "green" manufacturing profiles.

Based on the work of Frances Arnold , this method uses engineered Cytochrome P450 variants (specifically P411, where the axial Cysteine ligand is mutated to Serine). This shifts the redox potential and enables carbene transfer activity not found in nature.

Materials
  • Biocatalyst: E. coli expressing P411-CIS or P411-BM3 variants (OD600 ~30).

  • Cofactor: Hemin (if not fully incorporated during expression).

  • Reductant:

    
     (Sodium dithionite) or NADPH regeneration system (Glucose/GDH).
    
  • Carbene Source: Ethyl diazoacetate (EDA).[3][4]

  • Buffer: M9-N buffer (pH 7.4).

Step-by-Step Methodology
  • System Prep: Degas all buffers with Argon for 30 minutes.

    • Why: Oxygen competes with the carbene for the heme iron, leading to monooxygenation (epoxidation) instead of cyclopropanation.

  • Cell Resuspension: Resuspend E. coli pellets expressing the P411 enzyme in M9-N buffer to an OD600 of 30.

  • Reaction Initiation: Add the alkene (10 mM final) and the reductant (

    
    , 10 mM).
    
  • Diazo Addition: Add EDA (10 mM) dissolved in a small volume of EtOH.

    • Note: Unlike Rh-catalysis, enzymes protect the active intermediate within the active site, often reducing the need for ultra-slow addition, though stepwise addition improves yield.

  • Incubation: Shake at room temperature for 2–4 hours in an anaerobic chamber or sealed vial.

  • Extraction: Extract with Ethyl Acetate, dry over

    
    .
    

Biocat cluster_0 Anaerobic Reaction Vessel Enzyme P411 Enzyme (Fe-Heme) Carbene Iron-Carbenoid Intermediate Enzyme->Carbene + Diazo - N2 Reductant Na2S2O4 (Reduces Fe(III) -> Fe(II)) Reductant->Enzyme Activation Diazo Diazoacetate Product Chiral Cyclopropane Carbene->Product Carbene Transfer Olefin Olefin Substrate Olefin->Carbene Enters Active Site

Figure 2: Biocatalytic cycle for P411-mediated cyclopropanation. The critical step is the reduction of the iron center to Fe(II) to allow diazo activation.

Protocol C: Stereoretentive Curtius Rearrangement

Context: Converting the cyclopropyl ester (from A or B) to the amine.

Safety Warning

DPPA (Diphenylphosphoryl azide) is toxic and potentially explosive. Work behind a blast shield. Avoid concentrating acyl azides to dryness.

Methodology
  • Hydrolysis: Saponify the ester using LiOH in THF/H2O (1:1). Acidify to pH 3 to isolate the chiral cyclopropanecarboxylic acid.

  • Acyl Azide Formation: Dissolve the acid (1.0 equiv) in Toluene. Add Triethylamine (1.2 equiv) and DPPA (1.1 equiv). Stir at RT for 1 hour.

  • Rearrangement: Heat the reaction mixture to 80–90°C.

    • Observation: Evolution of N2 gas indicates the formation of the isocyanate.

  • Trapping/Hydrolysis:

    • Option A (Boc-Protection): Add tert-butanol (excess) and reflux to obtain the N-Boc cyclopropylamine.

    • Option B (Free Amine): Add HCl (aq) to hydrolyze the isocyanate directly to the amine hydrochloride salt.

Data Summary & Comparison
ParameterRh(II) Catalysis (Davies)Biocatalysis (Arnold)
Typical Yield 60–90%50–95% (Variant dependent)
Enantiomeric Excess (ee) 90–98%>99%
Diastereomeric Ratio (dr) >20:1 (Trans/Cis)Tunable (can access Cis)
Turnover Number (TON) 1,000–10,000100–60,000
Key Limitation Cost of RhodiumSubstrate diffusion/solubility
References
  • Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013).[2][5] Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes.[2][3][5][6] Science, 339(6117), 307-310.[5] Link

  • Davies, H. M. L., & Bruzinski, P. R. (2025).[7] Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes.[7] Chemical Reviews, 125(6).[7] Link[7]

  • Renata, H., Wang, Z. J., & Arnold, F. H. (2014). P450-catalyzed asymmetric cyclopropanation of electron-deficient olefins under aerobic conditions.[4] Catalysis Science & Technology, 4, 3640. Link

  • Charette, A. B., & Beauchemin, A. (2001).[6][8] Simmons-Smith Cyclopropanation Reaction.[6][9] Organic Reactions, 58, 1-415.[6] Link

  • Federsel, H. J. (2013). En route to full implementation: driving the green chemistry agenda in the pharmaceutical industry. Green Chemistry, 15, 3107-3115. Link

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Application Note: Experimental Design for In Vitro Screening of Novel Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Double-Edged Sword

In modern medicinal chemistry, the cyclopropylamine (CPA) moiety is a privileged scaffold. It serves as a rigid bioisostere for ethyl or isopropyl groups, lowering lipophilicity while increasing metabolic stability against standard hydroxylation. More importantly, in epigenetic drug discovery—specifically for Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors like tranylcypromine derivatives—the CPA ring is the "warhead." It utilizes ring strain (~27.5 kcal/mol) to undergo radical ring-opening, forming a covalent adduct with the FAD cofactor to inhibit the target.

However, this same mechanism presents a critical liability. The Single Electron Transfer (SET) mechanism that drives LSD1 potency can also trigger Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). This results in "suicide inhibition" of the metabolic machinery, leading to severe drug-drug interactions (DDIs).

This guide outlines a screening cascade designed to maximize on-target potency (LSD1) while rigorously filtering for off-target metabolic toxicity (CYP TDI).

Experimental Workflow

The following screening cascade prioritizes the identification of "safe" covalent binders—molecules that engage the LSD1 FAD cofactor but resist activation by the CYP heme iron.

ScreeningCascade cluster_Primary Phase 1: Efficacy cluster_Safety Phase 2: ADME/Tox (Critical) Library Cyclopropylamine Library Synthesis LSD1_Biochem LSD1 Biochemical Assay (Peroxidase Coupled) Library->LSD1_Biochem Cell_Potency Cellular Target Engagement (H3K4me2 levels) LSD1_Biochem->Cell_Potency IC50 < 100 nM Metab_Stability Metabolic Stability (t1/2 in Microsomes) Cell_Potency->Metab_Stability Confirmed Activity CYP_TDI CYP Time-Dependent Inhibition (IC50 Shift / k_inact) Metab_Stability->CYP_TDI t1/2 > 30 min CYP_TDI->Library Fail: Structure Redesign (Steric Shielding) GSH_Trapping Reactive Metabolite Trapping (GSH Adducts) CYP_TDI->GSH_Trapping IC50 Shift < 1.5x Hit_Selection Qualified Lead (High Potency / Low TDI) GSH_Trapping->Hit_Selection Clean Profile

Figure 1: Integrated screening workflow for cyclopropylamine-based drug discovery, emphasizing the critical filter of CYP Time-Dependent Inhibition (TDI).

Phase 1: Target Engagement (LSD1 Inhibition)

For CPA derivatives, the primary screen must confirm the formation of the N5-adduct with the FAD cofactor.

Protocol A: LSD1 Peroxidase-Coupled Fluorescence Assay

Objective: Quantify the inhibition of LSD1 demethylase activity. Mechanism: LSD1 produces H₂O₂ during demethylation. This is coupled to horseradish peroxidase (HRP) and Amplex Red to generate resorufin (fluorescent).

Reagents:

  • Recombinant Human LSD1 (0.5–1 nM final).

  • Substrate: H3K4me2 peptide (20 µM).

  • Detection: Amplex Red (50 µM) + HRP.

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA.

Step-by-Step Methodology:

  • Pre-incubation (Critical for CPAs): Incubate LSD1 enzyme with the CPA test compound for 30 minutes at room temperature before adding the substrate.

    • Rationale: CPAs are mechanism-based inhibitors.[1] They require catalytic turnover or time to form the covalent bond with FAD. Skipping pre-incubation will underestimate potency (IC50).

  • Reaction Initiation: Add the H3K4me2 peptide substrate to initiate the reaction.

  • Coupling: Simultaneously add the Amplex Red/HRP detection mix.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

  • Data Analysis: Calculate the slope (velocity) of the linear portion. Normalize to DMSO controls to determine IC50.

Phase 2: Safety Profiling (CYP Time-Dependent Inhibition)

This is the most critical section for this chemical class. Standard reversible inhibition assays (co-incubation) are insufficient for cyclopropylamines. You must perform an IC50 Shift Assay to detect Time-Dependent Inhibition (TDI).

The Mechanism of Toxicity

The CPA ring undergoes Single Electron Transfer (SET) within the CYP active site, leading to ring scission. The resulting carbon-centered radical can attack the CYP heme porphyrin, irreversibly inactivating the enzyme.

CPAMechanism cluster_Pathways Divergent Pathways CPA Cyclopropylamine (Intact) SET Single Electron Transfer (SET) CPA->SET Oxidation Radical Distonic Radical Cation SET->Radical Ring Opening Target LSD1 FAD Adduct (Therapeutic Effect) Radical->Target Target Active Site OffTarget CYP Heme Adduct (Toxicity/TDI) Radical->OffTarget Liver Microsomes

Figure 2: Mechanistic divergence of the cyclopropylamine radical. The goal is to maximize the green pathway and block the red pathway via steric or electronic modification.

Protocol B: CYP IC50 Shift Assay (Dilution Method)

Objective: Determine if the IC50 of the compound decreases (potency increases) after pre-incubation with NADPH, indicating irreversible inactivation.

Materials:

  • Human Liver Microsomes (HLM) or Recombinant CYPs (rCYP3A4, rCYP2D6).

  • Probe Substrates: Midazolam (3A4) or Dextromethorphan (2D6).

  • Cofactor: NADPH regenerating system.

  • Positive Control: Ticlopidine (for CYP2D6/2C19) or Verapamil (for CYP3A4).

Experimental Steps:

  • Preparation of Incubation Mixtures:

    • Prepare two identical sets of plates: (-NADPH) and (+NADPH) .

    • Compound Concentration: 7-point serial dilution (e.g., 0.1 µM to 50 µM).

    • Microsome Concentration: 1.0 mg/mL (High concentration needed for the pre-incubation step).

  • Pre-Incubation (The Inactivation Step):

    • Add test compounds to HLM.

    • Plate A (+NADPH): Add NADPH. Incubate for 30 minutes at 37°C. This allows the CPA to suicide-inhibit the enzyme.

    • Plate B (-NADPH): Add buffer instead of NADPH. Incubate for 30 minutes at 37°C. (Control for non-metabolic instability).

  • Dilution (The Specificity Step):

    • Dilute both mixtures 1:10 into a secondary incubation buffer containing the specific CYP probe substrate (e.g., Midazolam) and fresh NADPH.

    • Why Dilute? To reduce the concentration of the test compound below its reversible IC50, ensuring that any inhibition observed is due to the permanently inactivated enzymes from Step 2.

  • Probe Reaction:

    • Incubate for the standard turnover time of the probe substrate (e.g., 5–10 mins).

    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis:

    • Quantify probe metabolite formation via LC-MS/MS.

Data Interpretation: The Shift Ratio

Calculate the IC50 for both conditions.

ParameterDefinitionCritical Threshold
IC50 (-NADPH) Reversible inhibition only.N/A
IC50 (+NADPH) Reversible + Irreversible inhibition.N/A
Fold Shift

> 1.5 indicates TDI risk.
  • Result: If the Fold Shift is > 1.5 , the compound is a Time-Dependent Inhibitor.

  • Next Step: Proceed to full

    
     determination to predict in vivo drug-drug interaction magnitude as per FDA M12 guidance.
    

References

  • Mechanism of Action (LSD1): Mould, D. P., et al. (2017). "Development of (Spiro)cyclic Cyclopropylamines as Inhibitors of Lysine-Specific Demethylase 1 (LSD1)." Journal of Medicinal Chemistry. [Link]

  • CYP Inactivation Mechanism: Shaffer, C. L., et al. (2017).[1] "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism."[1] Frontiers in Pharmacology. [Link]

  • Regulatory Guidance (TDI Protocols): FDA (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." [Link]

  • General Bioisostere Application: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Large-Scale Synthesis of [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine , a structural scaffold relevant to the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.[1] Unlike phenyl-based analogs (e.g., Milnacipran), the incorporation of a thiophene moiety requires specific handling to prevent catalyst poisoning and ring desulfurization during reduction steps.

The route utilizes a Rhodium-catalyzed carbenoid cyclopropanation as the key construct-forming step, followed by functional group interconversion to the primary amine. This guide prioritizes process safety, scalability (kilogram-ready), and "self-validating" control points.

Key Chemical Transformations
  • Olefinations: Conversion of 2-acetylthiophene to 2-(prop-1-en-2-yl)thiophene.

  • Cyclopropanation: Rh(II)-catalyzed addition of ethyl diazoacetate (EDA).

  • Amidation: Direct aminolysis or activation/amidation of the ester.

  • Reduction: Chemoselective reduction of the amide to the amine using Borane-THF to avoid thiophene degradation.

Process Safety & Hazard Analysis

  • Thiophene Compounds: Potential skin sensitizers and foul-smelling. All operations must be conducted in a well-ventilated fume hood or closed reactor system.

  • Ethyl Diazoacetate (EDA): Potentially explosive and toxic. On a large scale, EDA must be added as a dilute solution (continuous flow or slow semi-batch addition) to prevent accumulation of unreacted diazo species.

  • Borane-THF / LiAlH₄: Pyrophoric reagents. React violently with water/protic solvents.[2] Anhydrous conditions are non-negotiable.

  • Exotherms: The Wittig reaction and Cyclopropanation are highly exothermic. Efficient cooling (jacketed reactors) is required.

Synthetic Route Overview

The synthesis is designed to be convergent and purification-heavy in the early stages to ensure high purity of the final amine salt.

ReactionScheme Start 2-Acetylthiophene Step1 Wittig Reaction (MePPh3Br / KOtBu) Start->Step1 Inter1 2-(Prop-1-en-2-yl)thiophene Step1->Inter1 Yield: ~85% Step2 Cyclopropanation (EDA / Rh2(OAc)4) Inter1->Step2 Inter2 Ethyl 2-methyl-2-(thiophen-2-yl) cyclopropanecarboxylate Step2->Inter2 Yield: ~60-70% Step3 Amidation (NH3 / MeOH) Inter2->Step3 Inter3 Carboxamide Intermediate Step3->Inter3 Yield: ~90% Step4 Reduction (BH3-THF) Inter3->Step4 Final Target Amine (HCl Salt) Step4->Final Yield: ~75%

Figure 1: Synthetic pathway for [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Prop-1-en-2-yl)thiophene

Objective: Convert 2-acetylthiophene to the isopropenyl derivative via Wittig olefination.

  • Reagents:

    • Methyltriphenylphosphonium bromide (MTPPB): 1.2 equiv.

    • Potassium tert-butoxide (KOtBu): 1.25 equiv.

    • 2-Acetylthiophene: 1.0 equiv.

    • Solvent: Anhydrous THF (10 vol).

Protocol:

  • Preparation: Charge a dried reactor with MTPPB and THF under Nitrogen. Cool to 0°C.[3]

  • Ylide Formation: Add KOtBu portion-wise, maintaining internal temperature <10°C. The solution will turn bright yellow (ylide formation). Stir for 1 hour at 0-5°C.

  • Addition: Add 2-Acetylthiophene (diluted in 1 vol THF) dropwise over 60 minutes. Exotherm Warning.

  • Reaction: Warm to 20-25°C and stir for 4 hours.

  • Validation: Check TLC (Hexanes/EtOAc 9:1) or GC-MS. Disappearance of ketone indicates completion.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Heptane (to precipitate Triphenylphosphine oxide - TPPO).

  • Purification: Filter off the TPPO solid. Wash the filtrate with water and brine. Concentrate the organic phase.[1][4] Distill the crude oil under reduced pressure (approx. 60-70°C at 10 mmHg) to obtain a clear colorless liquid.

Step 2: Rhodium-Catalyzed Cyclopropanation

Objective: Construct the cyclopropane ring. This is the critical step determining the scaffold.

  • Reagents:

    • 2-(Prop-1-en-2-yl)thiophene (from Step 1): 1.0 equiv.

    • Ethyl Diazoacetate (EDA): 1.2 equiv. (Commercial solution in toluene preferred).

    • Rhodium(II) acetate dimer (Rh₂(OAc)₄): 0.5 mol%.

    • Solvent: Dichloromethane (DCM) or Toluene (preferred for scale).

Protocol:

  • Setup: Charge reactor with Thiophene olefin and Rh catalyst in Toluene (5 vol). Heat to 60°C.

  • Addition: Slowly add EDA (diluted in Toluene) via a metering pump over 4-6 hours.

    • Critical Control: The rate of addition must match the rate of consumption (monitor N₂ evolution). Accumulation of EDA creates an explosion hazard.

  • Post-Reaction: Stir at 60°C for an additional 2 hours.

  • Validation: GC-MS should show the product peak (M+) and minimal dimer (diethyl fumarate/maleate).

  • Workup: Cool to RT. Filter through a pad of Celite/Silica to remove the catalyst. Concentrate the filtrate.

  • Purification: The product is a mixture of diastereomers (cis/trans). For this intermediate, fractional distillation is recommended to separate the cyclopropane from unreacted olefin and carbene dimers.

    • Note: If stereochemical resolution is required, it is best performed at the Acid or Amine stage.

Step 3: Conversion to Carboxamide

Objective: Transform the ester to the primary amide.

  • Reagents:

    • Cyclopropyl ester (from Step 2): 1.0 equiv.

    • Ammonia (7N in Methanol): 10 vol.

    • Alternative: Saponification (NaOH) followed by CDMT coupling with NH₄Cl if aminolysis is slow.

Protocol (Direct Aminolysis):

  • Setup: Charge the ester and Methanolic Ammonia into a pressure-rated vessel (autoclave).

  • Reaction: Seal and heat to 80°C (Pressure approx. 3-5 bar). Stir for 24 hours.

  • Validation: HPLC monitoring. Ester peak should disappear.

  • Workup: Cool to 0°C. Vent carefully. Concentrate the solvent to dryness.

  • Purification: Triturate the solid residue with cold Diethyl Ether or MTBE to remove impurities. Filter to collect the off-white solid amide.

Step 4: Reduction to [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine

Objective: Reduce the amide to the amine without reducing the thiophene ring.

  • Reagents:

    • Amide (from Step 3): 1.0 equiv.

    • Borane-THF complex (1.0 M solution): 3.0 equiv.

    • Solvent: Anhydrous THF.

Protocol:

  • Setup: Charge Amide and THF into a dry reactor. Cool to 0°C.[3]

  • Addition: Add Borane-THF dropwise, maintaining temp <5°C. Hydrogen gas evolution will occur.

  • Reflux: After addition, warm to RT, then heat to reflux (66°C) for 4 hours.

  • Validation: HPLC/LC-MS. Check for disappearance of Amide (M+H) and appearance of Amine-Borane complex.

  • Quench (Hydrolysis): Cool to 0°C. Carefully add Methanol (excess) to destroy excess Borane. Then add 6M HCl (aq) cautiously.

  • Decomplexation: Heat the acidic mixture to reflux for 1 hour to break the N-B bond.

  • Isolation: Cool to RT. Basify with NaOH (pH > 12). Extract with DCM or MTBE (3x).

  • Salt Formation: Dry the organic layer (Na₂SO₄).[1] Add HCl in Dioxane or Ether to precipitate the amine hydrochloride salt.

  • Final Purification: Recrystallize from Ethanol/EtOAc to obtain high-purity white crystals.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O Gradient
Identity (NMR) Conforms to structure1H-NMR (DMSO-d6)
Residual Solvent < ICH LimitsGC-Headspace
Thiophene Content Intact ring (No reduction)1H-NMR (aromatic region)

Process Flow Diagram

ProcessFlow cluster_0 Upstream Processing cluster_1 Core Synthesis cluster_2 Downstream Processing R1 Reactor 1: Wittig Olefination (-5°C to 25°C) F1 Filter: Remove TPPO R1->F1 D1 Distillation: Purify Olefin F1->D1 R2 Reactor 2: Cyclopropanation (Controlled Addition) D1->R2 R3 Pressure Vessel: Amidation R2->R3 R4 Reactor 3: Borane Reduction R3->R4 Q1 Quench/Hydrolysis (HCl Reflux) R4->Q1 C1 Crystallization (HCl Salt) Q1->C1

Figure 2: Unit operations flow for the large-scale manufacturing process.

Troubleshooting & Critical Parameters

  • Low Yield in Cyclopropanation:

    • Cause: Catalyst poisoning or fast dimerization of EDA.

    • Solution: Ensure Thiophene olefin is distilled and peroxide-free. Increase dilution of EDA. Use Rh₂(esp)₂ catalyst for higher turnover numbers.

  • Incomplete Amide Reduction:

    • Cause: Loss of Borane activity or insufficient reflux time.

    • Solution: Use fresh Borane-THF. Ensure the "Decomplexation" step (Acid reflux) is sufficient; amine-borane complexes are stable and need vigorous acid hydrolysis to release the free amine.

  • Thiophene Ring Reduction:

    • Cause: Over-reduction (rare with Borane, common with Hydrogenation).

    • Solution: Strictly avoid catalytic hydrogenation (Pd/C, H₂) for this substrate. Stick to Hydride reductions (LAHor Borane).

References

  • Cyclopropanation Methodology: Doyle, M. P., et al. "Catalytic asymmetric synthesis of cyclopropanes." Chemical Reviews, 1998. Link

  • Thiophene Handling: "Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride." Journal of Labelled Compounds and Radiopharmaceuticals, 2025. Link (Contextual reference for thiophene amine handling).

  • Amide Reduction Protocols: "Reduction of Carboxamides to Amines with Borane–Ammonia." Molecules, 2023.[5][6] Link

  • General Safety: "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. Link

Sources

Application Note: A Hierarchical Approach for Efficacy Testing of Thiophene-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiophene Scaffold in Modern Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties, including its resemblance to the benzene ring in terms of aromaticity and size, allow it to serve as a versatile pharmacophore.[3] This structural motif is present in numerous FDA-approved drugs, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects.[1][4][5][6] The diverse therapeutic potential of thiophene derivatives necessitates a robust and systematic approach to assay development to accurately determine their efficacy and mechanism of action.[3][7]

This guide provides a comprehensive, tiered framework for developing and implementing assays to test the efficacy of novel thiophene-containing compounds. We will progress from high-throughput primary screens to detailed cell-based secondary assays, emphasizing the rationale behind each step to ensure the generation of reliable and translatable data.

A Tiered Strategy for Efficacy Testing

A hierarchical screening approach is essential for efficiently identifying and validating promising compounds. This strategy filters a large library of initial "hits" down to a small number of well-characterized "leads" with desirable activity and properties.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Lead Optimization HTS High-Throughput Screening (HTS) (Biochemical/Target-Based Assays) Dose_Response Dose-Response & IC50/EC50 Determination HTS->Dose_Response Identified Hits Hit_ID Hit Identification (Large Compound Library) Hit_ID->HTS Screening Cell_Based Cell-Based Functional Assays (e.g., Target Engagement, Phenotypic) Dose_Response->Cell_Based Cytotoxicity Cytotoxicity/Viability Assays Cell_Based->Cytotoxicity Hit_Validation Hit Validation & Confirmation Cytotoxicity->Hit_Validation Mechanism Mechanism of Action (MoA) Studies Hit_Validation->Mechanism Validated Hits Selectivity Selectivity & Off-Target Profiling Mechanism->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt caption Figure 1. Tiered Assay Development Workflow.

Caption: Figure 1. A hierarchical workflow for screening and validating thiophene compounds.

Tier 1: Primary Screening - Identifying the "Hits"

The initial goal is to rapidly screen a large number of thiophene derivatives to identify compounds that interact with the biological target of interest.[8][9] High-Throughput Screening (HTS) using biochemical or target-based assays is the method of choice for this stage due to its efficiency and scalability.[10][11]

Rationale for Target-Based Assays

Biochemical assays isolate the target protein (e.g., an enzyme or receptor) from its complex cellular environment. This approach offers several advantages for primary screening:

  • Simplicity and Robustness: The reduced complexity leads to fewer confounding variables and a more robust assay.[11]

  • Direct Target Interaction: A positive result strongly suggests a direct interaction between the compound and the target.

  • Amenability to Automation: These assays are typically well-suited for the automated liquid handling and reading required for HTS.[9]

Example Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Many thiophene-containing compounds are designed as kinase inhibitors. This protocol describes a common method to screen for such activity by quantifying ATP consumption.

Principle: Kinase activity consumes ATP, producing ADP. The amount of remaining ATP after the kinase reaction is inversely proportional to kinase activity. A luminescence-based reagent (e.g., containing luciferase) can be used to quantify ATP levels. A potent inhibitor will result in less ATP consumption and a higher luminescence signal.[12]

Materials:

  • Purified kinase of interest

  • Specific kinase substrate peptide

  • Thiophene compound library (typically dissolved in DMSO)

  • ATP (at a concentration near the Km for the kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP detection reagent (luminescence-based)

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates

Step-by-Step Protocol:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each thiophene compound from the library into the wells of a 384-well plate. Also include wells for a positive control inhibitor and a negative control (DMSO vehicle).

  • Enzyme Addition: Add 10 µL of the kinase/substrate mixture (prepared in Kinase Assay Buffer) to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Causality Note: The incubation time should be optimized to ensure the reaction is in the linear range, typically consuming 10-20% of the initial ATP in the negative control wells.

  • Stop Reaction & Detect Signal: Add 20 µL of the ATP detection reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescence signal.

  • Signal Readout: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.

Data Analysis: The primary output is the percentage of inhibition, calculated for each compound relative to the controls.[13] % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)) Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits."

Tier 2: Secondary Screening - Validating Hits in a Cellular Context

Hits identified in biochemical assays must be validated in a more biologically relevant system.[14] Cell-based assays are crucial for this next step as they provide insights into a compound's activity within a living cell, accounting for factors like membrane permeability and intracellular target engagement.[15][16][17]

Rationale for Cell-Based Assays
  • Physiological Relevance: Assays are conducted in a physiological environment, providing a better prediction of in vivo activity.[14][16]

  • Confirmation of Activity: Confirms that the compound can cross the cell membrane and interact with its target in the cytoplasm or nucleus.

  • Toxicity Assessment: Allows for simultaneous evaluation of compound efficacy and cytotoxicity, filtering out non-specific toxic compounds early.[17]

Protocol 2A: Dose-Response and IC50 Determination

The first step in secondary screening is to confirm the activity of the hits and determine their potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[18][19]

Principle: Cells are treated with a serial dilution of the hit compound. The cellular response (e.g., inhibition of a signaling pathway) is measured, and the data are fitted to a sigmoidal curve to determine the IC50 value, which represents the concentration at which the compound elicits 50% of its maximal inhibitory effect.[20]

Step-by-Step Protocol (Example: GPCR-mediated cAMP signaling):

  • Cell Plating: Seed a cell line expressing the target G-protein coupled receptor (GPCR) into a 96-well plate at an optimized density and allow cells to adhere overnight.[21]

  • Compound Preparation: Perform a serial dilution of the hit thiophene compound (e.g., 10-point, 1:3 dilution series starting at 100 µM).

  • Compound Treatment: Remove the culture medium and add the diluted compounds to the cells. Incubate for 30 minutes.

  • Agonist Stimulation: Add a known agonist for the GPCR at a concentration that elicits a sub-maximal response (EC80) to all wells except the negative control.

  • Incubation: Incubate for 30 minutes to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based reporter assays).[22][23]

  • Data Analysis:

    • Normalize the data to the positive (agonist only) and negative (vehicle only) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data using a four-parameter logistic regression model to calculate the IC50 value.[20][24]

G cluster_GPCR GPCR Signaling Cascade (Gαs-coupled) Ligand Agonist Ligand GPCR GPCR Ligand->GPCR G_Protein Gαs GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein:alpha->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Inhibitor Thiophene Antagonist Inhibitor->GPCR caption Figure 2. GPCR signaling pathway targeted by an antagonist.

Caption: Figure 2. A simplified Gs-coupled GPCR signaling pathway.

Protocol 2B: Cell Viability/Cytotoxicity Assay

It is critical to assess whether the observed effect of a compound is due to specific target modulation or simply because it is killing the cells. A cytotoxicity assay should be run in parallel with the functional dose-response assay.

Principle: Healthy, metabolically active cells reduce a substrate (like resazurin or MTT) into a fluorescent or colored product. A decrease in signal indicates a loss of cell viability.

Step-by-Step Protocol (Resazurin-based):

  • Cell Plating & Treatment: Plate and treat cells with the serial dilution of the thiophene compound exactly as described in Protocol 2A.

  • Incubation: Incubate the cells for a period relevant to the functional assay (e.g., 24-72 hours).

  • Reagent Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Signal Readout: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control. This data can be used to generate a CC50 (50% cytotoxic concentration) value. A desirable compound will have an IC50 for its target that is significantly lower than its CC50 (a large therapeutic window).

Data Presentation: Summarizing Efficacy and Toxicity

Quantitative data from Tier 2 screening should be summarized in a clear, tabular format to facilitate comparison between compounds.

Compound IDTarget IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/IC50)
TH-0010.15> 100> 667
TH-0022.55.02
TH-0030.7885.0109
TH-00415.218.01.2

Table 1. Example data summary for validated hits. A higher Selectivity Index is desirable, indicating that the compound is potent against its target at concentrations that are not generally toxic to the cells.

Conclusion and Future Directions

This tiered approach provides a systematic and resource-efficient framework for evaluating the efficacy of novel thiophene-containing compounds. By starting with broad, target-based HTS and progressing to more physiologically relevant cell-based assays, researchers can confidently identify and validate promising lead candidates. Compounds that demonstrate high potency (low IC50) and a favorable selectivity index in these in vitro models are prioritized for further lead optimization, mechanism of action studies, and eventual progression into preclinical in vivo models.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Auris. [Link]

  • GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Inhibitor Screening Kits. Biocompare. [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. [Link]

  • Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Infinix Bio. [Link]

  • Enzyme Activity Assays. Amsbio. [Link]

  • GPCR Signaling Assays. Agilent. [Link]

  • Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Nature. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. [Link]

  • Gαq GPCR assays. ION Biosciences. [Link]

  • 10 Tips for Successful Development of Cell Culture Assays. Technology Networks. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • What is an Inhibition Assay?. Biobide. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Enzyme assay. Wikipedia. [Link]

  • In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. FDA. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Drug dose-response data analysis. Towards Data Science. [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link]

  • How Do I Estimate the IC50 and EC50?. GraphPad. [Link]

  • Enzyme Inhibition Kit for Metabolic Studies. Creative Diagnostics. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • How to calculate IC50 for my dose response?. ResearchGate. [Link]

  • Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Infinix Bio. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • FDA Publishes Guidance on Investigational In Vitro Diagnostics. BioPharm International. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Design and implementation of high-throughput screening assays. PubMed. [Link]

  • An Overview of In Vitro BE Studies. FDA. [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. The FDA Group. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. YouTube. [Link]

Sources

Troubleshooting & Optimization

optimization of reaction conditions for thiophene cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Thiophene Paradox"

Welcome to the Advanced Catalysis Support Center. You are likely here because your thiophene cyclopropanation yields are low, your catalyst is dying, or you are isolating ring-expanded thiopyrans instead of the desired bicyclic structure.

The Core Challenge: Thiophene presents a dual-threat to metal-carbenoid chemistry:

  • Catalyst Poisoning: The sulfur atom, though aromatic, retains Lewis basicity capable of coordinating to electrophilic metal centers (Rh, Cu), quenching catalytic activity.

  • The Buchner Trajectory: The target product, 2-thiabicyclo[3.1.0]hex-3-ene , is highly strained. Thermodynamically, the system prefers ring expansion to form thiopyrans (Buchner reaction) or C-H insertion products.

This guide provides the protocols to navigate these competing pathways, favoring the kinetic cyclopropanation product through steric control and condition optimization.

Module 1: Catalyst & Reagent Selection

The "Gold Standard" Catalyst System

Do not use simple Rhodium(II) acetate (Rh2(OAc)4) for thiophene functionalization. It is too susceptible to sulfur coordination and lacks the steric bulk to enforce cyclopropanation over C-H insertion.

ParameterRecommended ChoiceScientific Rationale
Catalyst Rh₂(esp)₂ (Du Bois Catalyst) or Rh₂(DOSP)₄ (Davies Catalyst)Rh₂(esp)₂ is a chelated bis-carboxylate that is extremely robust against ligand exchange/poisoning. Rh₂(DOSP)₄ provides massive steric bulk, preventing the metal center from approaching the sulfur atom, forcing interaction with the alkene

-system instead.
Carbenoid Source Donor-Acceptor Diazo Compounds (e.g., Aryldiazoacetates)Stabilized carbenoids (Donor-Acceptor) are less prone to homocoupling (dimerization) and provide the necessary lifetime to find the thiophene double bond.
Solvent

-Trifluorotoluene
or Hexane/DCM (1:1)
Non-coordinating solvents are critical. Trifluorotoluene is polar enough to dissolve the catalyst but does not compete for the metal center.

Module 2: Reaction Mechanism & Pathway Control

Understanding the "Fork in the Road" is essential for troubleshooting. You are fighting against the thermodynamic stability of the ring-expanded product.

Diagram 1: The Thiophene-Carbenoid Decision Tree

This diagram illustrates the competing pathways. To isolate the cyclopropane, you must block the "Red" paths.

Thiophene_Mechanism Start Metal Carbenoid (Rh=C) S_Attack Path A: S-Attack (Sulfur Ylide) Start->S_Attack Low Steric Bulk C_Attack Path B: C2=C3 Attack (Cyclopropanation) Start->C_Attack High Steric Bulk (Rh2(DOSP)4) Thiophene Thiophene Substrate Thiophene->S_Attack Thiophene->C_Attack Poison Catalyst Poisoning (Dead Catalyst) S_Attack->Poison Product 2-thiabicyclo[3.1.0]hex-3-ene (Kinetic Product) C_Attack->Product Rearrange Path C: Thermal Rearrangement (Buchner Expansion) Product->Rearrange High Temp (>40°C) Thiopyran Thiopyran Derivative (Thermodynamic Product) Rearrange->Thiopyran

Caption: Path A leads to failure via poisoning. Path B yields the target but requires steric enforcement. Path C occurs if the reaction is overheated.

Module 3: Experimental Protocol (Step-by-Step)

Protocol: Low-Temperature Cyclopropanation of Thiophene

Target: Isolation of the bicyclic cyclopropane (preventing ring expansion).

  • Preparation:

    • Flame-dry a Schlenk flask under Argon.

    • Add Thiophene (5.0 equiv, large excess is vital to act as a "trap" for the carbene).

    • Add Rh₂(esp)₂ (0.5 mol%) or Rh₂(DOSP)₄ (1.0 mol%).

    • Solvent: Anhydrous Hexane (0.2 M concentration relative to diazo).

  • The Critical Step (Addition):

    • Cool the reaction mixture to -40°C (Cryocooler or Acetone/Dry Ice). Note: Standard cyclopropanations are often refluxed; DO NOT reflux here if you want the bicycle.

    • Dissolve the Diazo compound (1.0 equiv) in Hexane.

    • Add the diazo solution via syringe pump over 4–6 hours .

    • Why? Keeping the instantaneous concentration of diazo low prevents carbene dimerization and allows the slow, difficult reaction with thiophene to occur.

  • Workup:

    • Allow to warm to 0°C only. Do not warm to room temperature if the product is known to be unstable.

    • Filter through a plug of neutral alumina (Silica is often too acidic and can trigger ring opening).

    • Evaporate solvent under high vacuum at <10°C .

Module 4: Troubleshooting & FAQs

Q1: The reaction turns black immediately, and I recover starting material. What happened?

Diagnosis: Catalyst Poisoning (Sulfur Coordination). The Fix:

  • Switch Ligands: Move from Rh₂(OAc)₄ to Rh₂(esp)₂ . The "strapped" ligand structure of esp (bis(tetramethylbenzenedipropionate)) makes the catalyst more rigid and less susceptible to ligand displacement by sulfur.

  • Check Purity: Ensure your thiophene is thiophane-free and distilled. Impurities often bind Rh stronger than the substrate.

Q2: I am getting the thiopyran (6-membered ring) instead of the cyclopropane. Why?

Diagnosis: Thermal Rearrangement (Buchner Reaction). The Fix:

  • You are providing enough thermal energy to overcome the activation barrier for the electrocyclic ring opening of the cyclopropane.

  • Action: Lower the reaction temperature by 20°C. If you are at RT, go to 0°C. If at 0°C, go to -40°C.

  • Action: Reduce the reaction time. Quench immediately after diazo addition is complete.

Q3: Can I use Copper catalysts (Cu(OTf)₂, Cu-box) instead of Rhodium?

Diagnosis: Generally, No . Reasoning: Copper is "softer" than Rhodium and has a higher affinity for sulfur (soft-soft interaction). This leads to rapid poisoning. Rhodium carbenoids are "harder" electrophiles and, when sterically shielded, prefer the alkene


-bond over the sulfur lone pair.
Q4: My yield is stuck at 30%. How do I optimize?

Diagnosis: Competitive Carbene Dimerization. The Fix: See Diagram 2 below.

Diagram 2: Optimization Logic Flow

Optimization_Flow Problem Low Yield (<40%) Check1 Is Carbene Dimer Major Byproduct? Problem->Check1 Solution1 1. Increase Thiophene Equiv (10x) 2. Slower Addition Rate Check1->Solution1 Yes Check2 Is C-H Insertion Major Byproduct? Check1->Check2 No Yes1 Yes No1 No Solution2 Use Rh2(DOSP)4 (Steric Blocking) Check2->Solution2 Yes Check3 No Reaction/ Recovered SM? Check2->Check3 No Solution3 Catalyst Poisoning. Switch to Rh2(esp)2 Check3->Solution3

Caption: Systematic troubleshooting for yield optimization.

References

  • Doyle, M. P., et al. (1993). Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society. Link

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews. Link

  • Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition. (Reference for Rh2(esp)2 stability). Link

  • Gribble, G. W. (2002). Thiophene Ring Opening Reactions. In The Chemistry of Heterocyclic Compounds. (Detailed discussion on Buchner rearrangement instability). Link

Technical Support Center: Purification Techniques for Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Polar Amine Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying polar amine compounds. The unique physicochemical properties of these molecules often complicate standard purification workflows. Here, we address common issues in a practical, question-and-answer format, providing not only solutions but also the underlying principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Questions

Q1: Why are polar amines so notoriously difficult to purify?

A: The difficulty in purifying polar amines stems from a combination of their inherent basicity and polarity.

  • Basicity: The lone pair of electrons on the nitrogen atom makes amines basic. This leads to strong interactions with acidic stationary phases like silica gel, causing issues such as streaking, tailing, and sometimes irreversible adsorption on the column.[1][2]

  • Polarity: The presence of the amine group, especially in smaller molecules, allows for hydrogen bonding, which often results in high water solubility.[3] This makes extraction from aqueous media challenging and can lead to poor retention on reversed-phase columns, where they may elute with the solvent front.[4]

  • pH Sensitivity: The charge state of an amine is pH-dependent. At low pH, they are protonated and cationic, while at high pH, they are in their neutral, free-base form.[3][5] This property must be carefully managed during both extraction and chromatography to achieve separation.

Q2: How do I choose the right purification strategy for my polar amine?

A: The optimal strategy depends on the specific properties of your amine (e.g., polarity, pKa, stability) and the nature of the impurities. A decision-making workflow can be highly effective.

A decision tree for selecting a purification method.

Troubleshooting Column Chromatography

Q3: My polar amine is streaking badly on a silica gel column. What's happening and how can I fix it?

A: Streaking, or tailing, is the most common problem when chromatographing amines on silica gel. It is caused by the acid-base interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface.[1][6][7] This strong interaction leads to a slow and uneven elution of the compound.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent. This "competing base" will interact with the acidic silanol sites, preventing your amine from binding too strongly.[1][8][9]

    • Recommended Additives: Triethylamine (TEA), ammonia (as a solution in methanol), or pyridine are commonly used.[1][10]

    • Typical Concentration: Start with 0.5-2% (v/v) of the basic additive in your mobile phase.[9]

  • Use an Alternative Stationary Phase: If mobile phase modification isn't sufficient, or if your compound is particularly sensitive, consider a different stationary phase.

    • Amine-functionalized silica: These columns have a basic surface, which repels the basic amine, leading to better peak shapes without the need for mobile phase additives.[2][10][11]

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of amines.[12][13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar amines that are poorly retained even on polar stationary phases, HILIC can be an excellent option.[14][15][16] HILIC uses a polar stationary phase (like silica) but with a mobile phase similar to reversed-phase (e.g., high acetonitrile content with a small amount of water).[4][14]

Workflow for troubleshooting amine streaking on silica gel.

Q4: My amine is stuck on the column and won't elute, even with a highly polar mobile phase. What should I do?

A: This indicates very strong, possibly irreversible, adsorption to the silica gel.

  • Aggressive Mobile Phase: For particularly stubborn amines, a mobile phase of dichloromethane/methanol with a small percentage of ammonium hydroxide can be effective.[2][17]

  • Protection Strategy: If your amine has other functional groups that can be protected (e.g., as a Boc-carbamate), this can temporarily mask the basicity of the amine, allowing for easier purification. The protecting group can then be removed after purification.[18]

Troubleshooting Liquid-Liquid Extraction

Q5: My polar amine is highly water-soluble. How can I efficiently extract it into an organic solvent?

A: The key is to manipulate the pH of the aqueous phase to ensure your amine is in its neutral, free-base form, which is less polar and more soluble in organic solvents.[3][5]

Protocol for Extraction of a Water-Soluble Amine:

  • Dissolve your crude mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a dilute acid (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.[19]

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly add a base (e.g., 1M NaOH) to the aqueous layer until it is strongly basic (pH > 12). This deprotonates your amine.

  • Extract the now basic aqueous layer multiple times with an organic solvent. The neutral amine will now partition into the organic phase.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., Na2SO4), filter, and concentrate.

Q6: I'm forming a persistent emulsion during extraction. How can I break it?

A: Emulsions are common when dealing with polar compounds and basic aqueous solutions.

  • Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Filtering the emulsified layer through a pad of Celite can sometimes resolve the issue.

Other Purification Techniques

Q7: When should I consider using a scavenger resin?

A: Scavenger resins are an excellent choice for removing excess reagents or byproducts, especially in the context of parallel synthesis.[20][21][22] They are functionalized polymers that covalently bind to specific types of molecules.

  • For Removing Excess Amines: Isocyanate or aldehyde-functionalized resins can be used to scavenge excess primary or secondary amines from a reaction mixture.[20][23]

  • Advantages: The key benefit is the simplicity of the workup; the resin-bound impurity is simply filtered off.[21] This avoids the need for liquid-liquid extraction or chromatography.

Q8: Can I use crystallization to purify my polar amine?

A: Crystallization can be a very effective method, especially for obtaining highly pure material. Since many polar amines are oils at room temperature, it's often necessary to form a salt to induce crystallization.

  • Salt Formation: Reacting your amine with an acid (e.g., HCl, HBr, or even trichloroacetic acid) will form the corresponding ammonium salt, which is often a crystalline solid.[13][24]

  • Solvent Selection: The choice of solvent is crucial. You'll need a solvent system where the salt is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, methanol, or isopropanol, often with the addition of a less polar co-solvent like diethyl ether or ethyl acetate to induce precipitation.

Data & Protocols

Table 1: Common Mobile Phase Modifiers for Amine Purification on Silica Gel
ModifierTypical ConcentrationNotes
Triethylamine (TEA)0.5 - 2% (v/v)Volatile, can be removed under vacuum.[9]
Ammonium Hydroxide1 - 5% of a 10% solution in MeOHVery effective for polar amines.[1][17]
Pyridine0.5 - 2% (v/v)Less common due to odor and high boiling point.[1]
Protocol: Preparation of "Basified" Silica Gel for Column Chromatography

For particularly sensitive or strongly basic amines, pre-treating the silica gel can be beneficial.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Basification: Add your chosen mobile phase containing 1-2% triethylamine to the slurry.

  • Packing: Pack the column with the basified slurry.

  • Equilibration: Equilibrate the packed column with your starting mobile phase (containing the basic additive) until the eluent is no longer basic (test with pH paper).

  • Loading and Elution: Load your sample and proceed with the chromatography as usual.

References

  • HILIC – a powerful separation technique. (2011).
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. (n.d.). Benchchem.
  • TLC and streaking: why add triethylamine?. (2013). Reddit.
  • Why does adding acetic acid elimin
  • Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. (2023). brainly.com.
  • What causes streaking in silica gel column chrom
  • Using neutral or basic alumina in column chromatography for purification of amines. (2022). Chemistry Stack Exchange.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.).
  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). Technology Networks.
  • Liquid–liquid extraction. (n.d.). Wikipedia.
  • Covalent Scavengers for Primary and Secondary Amines. (n.d.). Thieme.
  • Scavenger Resins. (n.d.). Amerigo Scientific.
  • Scavenger resin and processes for the use thereof. (n.d.).
  • Why HILIC is what your polar compounds need for purific
  • Workup: Amines. (n.d.). University of Rochester.
  • Technical Support Center: Purifying Basic Amines via Column Chrom
  • Is there an easy way to purify organic amines?. (2023). Biotage.
  • Separation of organic amine compounds on silica gel with reversed-phase eluents. (n.d.).
  • What can I use to purify polar reaction mixtures?. (2023). Biotage.
  • Column Chromatography Notes. (n.d.). University of Rochester.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester.
  • Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration. (2025).
  • Comparative Efficacy of Polyamine-Based Scavenger Resins. (2012). Scientific Research Publishing.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. (2019).
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Omega.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018).
  • Column chromatography. (n.d.). University of Toronto.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent.
  • solid-liquid extraction. (n.d.). Columbia University.
  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies.
  • Intro to Liquid-Liquid Extraction. (2021). YouTube.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube.
  • Technical Support Center: Overcoming Challenges in Secondary Amine Purific
  • Purification of strong polar and basic compounds. (2023). Reddit.
  • Introduction to Functionalized Silica Gel and Alumina RediSep Columns. (n.d.). Teledyne ISCO.
  • Polarity of organic layer in liquid-liquid extraction. (2025). Reddit.
  • Purification of an imine/methods on using alumina. (2017). Reddit.
  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft.
  • Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.
  • Amine workup. (2024). Reddit.
  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separ

Sources

Cyclopropanation Optimization Hub: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Improving Diastereoselectivity (


) in Metal-Carbenoid Cyclopropanations
Diagnostic Workflow: Where do I start?

Before altering experimental parameters, identify your mechanistic regime. Diastereoselectivity in cyclopropanation is dictated primarily by the transition state geometry (concerted vs. stepwise) and catalyst-substrate steric clash .

Use this decision matrix to route your optimization strategy:

Cyclopropanation_Decision_Matrix Start START: Define Target Stereochemistry Target Target Isomer? Start->Target Trans Trans (Anti) Isomer (Thermodynamic/Kinetic) Target->Trans Most Common Cis Cis (Syn) Isomer (Challenging) Target->Cis Specialized Substrate Substrate Type? Trans->Substrate Co_Path Pathway B: Co(II) Metalloradical Stepwise Radical Cis->Co_Path Metalloradical Catalysis (MRC) Rh_Path Pathway A: Rh(II) / Cu(I) Concerted Asynchronous Opt_Rh Optimize Rh: 1. Ligand Bulk (DOSP vs TPA) 2. Temp (-78°C to 0°C) 3. Non-coord Solvent Rh_Path->Opt_Rh Opt_Co Optimize Co: 1. H-Bonding Ligands 2. Radical Stabilization 3. Polar Solvents Co_Path->Opt_Co Zn_Path Pathway C: Zn (Simmons-Smith) Hydroxyl-Directed Zn_Path->Opt_Rh If OH protected Substrate->Rh_Path Styrenes/Dienes Substrate->Zn_Path Allylic Alcohols

Figure 1: Strategic routing for catalyst selection based on target diastereomer and substrate functionality.

The Knowledge Base: Mechanics of Selectivity

To fix low


, you must understand the "Hardware" (Metal) and the "Software" (Ligand).
Core Concept: The Mechanism Dictates the Product
  • Rh(II) & Cu(I) (Concerted): These proceed via a concerted but asynchronous transition state. The diazo-derived carbene is electrophilic.[1][2] The alkene approaches "end-on."[1][3] Steric repulsion between the catalyst ligand and the alkene substituent forces the bulky groups apart, favoring the trans (anti) isomer.

  • Co(II) (Stepwise Radical): Developed extensively by X. Peter Zhang, these catalysts operate via Metalloradical Catalysis (MRC) .[4] The reaction involves a radical intermediate that allows bond rotation or specific hydrogen-bonding interactions, often granting access to the elusive cis (syn) isomer.

Comparative Hardware Specs
Metal SystemMechanismPrimary SelectivityBest ForKey Variable for

Rh(II) Carboxylates Concerted AsynchronousTrans (>90:1 possible)Styrenes, Dienes, Donor/Acceptor DiazoLigand Bulk: Larger bridging ligands (e.g., tBu-salicylates) increase trans selectivity.
Cu(I) (Box/Semicorrin) ConcertedTransBulky Diazo compounds (e.g., BHT esters)Substrate Sterics: Highly sensitive to alkene substitution pattern.
Co(II) Porphyrins Stepwise RadicalCis or Trans (Tunable)Electron-deficient alkenes, Cis-targetsH-Bonding: Amide-porphyrin ligands can "lock" the cis transition state.
Zn (Simmons-Smith) Concerted (Butterfly TS)Syn (to directing group)Allylic AlcoholsChelation: Requires a proximal -OH or -OR to direct the methylene delivery.
Troubleshooting Tickets (FAQs)
Ticket #101: "I am getting the trans isomer, but I need the cis isomer."

Diagnosis: You are likely using a Rh(II) or Cu(I) system which relies on steric repulsion to set stereochemistry. Solution:

  • Switch Hardware: Move to Co(II)-Metalloradical Catalysis . Co(II) porphyrins can stabilize a radical intermediate.[5]

  • Ligand Engineering: Use Co-catalysts with amide groups (e.g., Co(P1)) that can form hydrogen bonds with the diazo ester group, pulling the substrate into a syn orientation.

  • Alternative: If stuck with Rh(II), use a Donor-Acceptor diazo compound (e.g., vinyldiazoacetate). The increased bulk and electronic stabilization can sometimes invert selectivity if the catalyst pocket is extremely tight.

Ticket #102: "My diastereoselectivity (

) is eroding upon scale-up."

Diagnosis: Exothermic runaway is raising the internal reaction temperature, or catalyst decomposition is leading to non-selective background reactions. Solution:

  • Thermal Management: Diastereoselectivity is governed by

    
    . Higher temperatures allow the system to overcome the barrier to the minor diastereomer. Maintain strict T-control (e.g., -78°C or 0°C).
    
  • Dosing Strategy: High local concentrations of diazo compound promote dimerization (formation of fumarates/maleates) and non-catalyzed background cyclopropanation (which is 1:1 dr). Implement High-Dilution Protocol (see SOP below).

Ticket #103: "I have low

with an electron-deficient alkene."

Diagnosis: Electronic Mismatch. Rh(II) carbenoids are electrophilic; they struggle to react with electron-deficient alkenes (acrylates, nitroalkenes), leading to a "loose" transition state and poor selectivity. Solution:

  • Inverse Demand: Switch to a nucleophilic carbene equivalent or use Co(II) catalysis, which is less sensitive to electronic mismatch due to its radical nature.

  • Solvent Switch: Change from DCM to Toluene or Hexane . Non-polar solvents tighten the ion-pairing in the transition state, often improving

    
    .
    
Standard Operating Procedure (SOP): High-Fidelity Cyclopropanation

Protocol ID: CP-RH-OPT-05 Objective: Maximizing


 in Rh(II)-catalyzed cyclopropanation of styrene with ethyl diazoacetate (EDA).
Reagents & Setup
  • Catalyst:

    
     (1.0 mol%) - Note: Bulky ligands enhance trans-selectivity.
    
  • Solvent: 2,2-Dimethylbutane (or Hexanes) - Non-coordinating solvents prevent catalyst inhibition.

  • Diazo Source: Ethyl Diazoacetate (EDA) - Purified/Distilled.

Step-by-Step Workflow
  • System Preparation (The "Dry" Check):

    • Flame-dry a 2-neck round bottom flask under Argon.

    • Checkpoint: Ensure solvent is degassed. Dissolved

      
       can quench radical pathways (if using Co) or oxidize sensitive ligands.
      
  • The Catalyst Bed:

    • Charge flask with Alkene (5.0 equiv) and Catalyst (1.0 mol%).

    • Add solvent to reach 0.2 M concentration relative to alkene.

    • Cool to -78°C (or lowest temp where solvent is liquid). Lower T = Higher dr.

  • Controlled Addition (The Critical Step):

    • Dissolve EDA (1.0 equiv) in the same solvent (volume equal to reaction volume).

    • Action: Use a syringe pump to add EDA solution over 4–6 hours .

    • Why? Keeps instantaneous diazo concentration low. Prevents

      
       dimer formation and forces the carbene to react with the alkene (which is in excess).
      
  • Monitoring & Quench:

    • Monitor via TLC/GC. Look for disappearance of the diazo peak (distinctive yellow color fading).

    • Checkpoint: If the reaction turns dark brown/black rapidly, the catalyst has decomposed ( "Rh-black" formation).

  • Analysis:

    • Do not rely on crude NMR for yield, but USE crude NMR for

      
      .
      
    • Protocol: Integrate the benzylic proton of the cyclopropane ring.

      • Trans: Typically

        
         2.0–2.5 ppm (coupling constant 
        
        
        
        Hz).
      • Cis: Typically

        
         2.2–2.8 ppm (coupling constant 
        
        
        
        Hz).
Visualizing the Mechanism

Understanding the transition state allows you to visualize why your


 is low.

Mechanistic_Pathways Diazo Diazo Precursor (N2=CR-EWG) Carbenoid Metal-Carbenoid (LnM=CR-EWG) Diazo->Carbenoid -N2 Metal Metal Catalyst (Rh, Cu, Co) Metal->Carbenoid Alkene Alkene Approach Carbenoid->Alkene TS_Concerted TS: Concerted Asynchronous (Rh/Cu) Alkene->TS_Concerted End-on Approach TS_Radical TS: Carbon-Centered Radical (Co-MRC) Alkene->TS_Radical Stepwise Addition Product_Trans Trans-Cyclopropane (Major) TS_Concerted->Product_Trans Steric Control H_Bond H-Bonding/Radical Rotation TS_Radical->H_Bond Product_Cis Cis-Cyclopropane (Possible) H_Bond->Product_Cis Thermodynamic/Interaction Control

Figure 2: Divergence of mechanistic pathways. Rh/Cu follow the top path (Steric/Trans), while Co follows the bottom path (Radical/Tunable).

References
  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience. (Foundational text on Rh-carbenoid mechanisms).
  • Davies, H. M. L. , & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 103(8), 2861–2904. (Discusses Donor-Acceptor carbenes and ligand effects on selectivity).

  • Chen, Y. , & Zhang, X. P. (2007). "Asymmetric Cyclopropanation of Electron-Deficient Olefins with Diazosulfones Catalyzed by Chiral Cobalt(II) Porphyrins." Journal of the American Chemical Society, 129(39), 12074–12075. (The authoritative source on Co(II) Metalloradical Catalysis for cis-selectivity).

  • Lebel, H. , Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 103(4), 977–1050. (Comprehensive review of Zn, Rh, and Cu mechanisms).

  • Evans, D. A. , Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society, 113(2), 726–728. (Seminal work on Cu-Box ligands).

Sources

managing catalyst deactivation in rhodium-catalyzed cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Catalyst Deactivation in Rhodium-Catalyzed Cyclopropanation Ticket ID: RH-CYCLO-OPT-001 Status: Open Agent: Senior Application Scientist

Welcome to the Advanced Catalysis Support Center.

You have reached the Tier 3 troubleshooting desk. We assume you have already verified your reagents are dry and your glassware is oven-baked. If you are experiencing stalled conversions , color changes , or zero turnover in Rh(II)-catalyzed cyclopropanation, you are likely facing one of two distinct failure modes: Kinetic Deactivation (dimerization) or Thermodynamic Poisoning (coordination).

This guide is structured to diagnose your specific failure mode and provide engineering controls to fix it.

Part 1: The Diagnostic Matrix (Triage)

Before altering your reaction, identify the symptoms. Use this table to isolate the root cause.

SymptomObservationRoot CauseImmediate Action
The "Flash & Fade" Violent bubbling/color change upon diazo addition, then reaction stops at <50% conversion.Carbene Dimerization (Kinetic). Diazo concentration is too high; carbene reacts with diazo instead of alkene.Stop. Switch to slow addition (See Module 2).
The "Non-Starter" No bubbling, no color change, 0% conversion despite heat/time.Lewis Base Poisoning (Thermodynamic). Substrate or impurity is binding to the Rh axial site.Check substrate for amines/sulfides.[1] Switch to bulky catalyst (See Module 3).
The "Slow Death" Reaction starts well but rate decays non-linearly; adding more catalyst restarts it briefly.Product Inhibition or Ligand Modification . The cyclopropane product or byproduct is coordinating.Change solvent system to non-coordinating polarity (See Module 4).
Part 2: Kinetic Deactivation (The "Diazo Problem")

The Issue: The active Rh-carbenoid species is highly electrophilic. If it cannot find an alkene quickly, it will react with the next most available nucleophile: the unreacted diazo compound. This forms azines (N-N coupled dimers) or fumarates/maleates (C-C coupled dimers). Once the diazo is consumed by this pathway, the reaction stalls.

The Mechanism: The diagram below illustrates the "Fork in the Road." Your goal is to engineer the reaction to favor Path A over Path B.

RhodiumDeactivation Rh_Pre Rh(II) Pre-Catalyst Carbenoid Active Rh-Carbenoid (Electrophilic) Rh_Pre->Carbenoid + Diazo (-N2) Diazo Diazo Precursor Azine Azine/Dimer (Dead Catalyst/Waste) Diazo->Azine High Concentration Accelerates Path B Product Cyclopropane Product (Desired) Carbenoid->Product Path A: + Alkene (k_cyclopropanation) Carbenoid->Azine Path B: + Excess Diazo (k_dimerization) Alkene Alkene Substrate

Figure 1: The competition between productive cyclopropanation (Path A) and destructive dimerization (Path B).

Troubleshooting Protocol: The "Steady-State" Injection To defeat Path B, you must keep the concentration of Diazo approaching zero at all times.

  • Calculate the Feed Rate:

    • Do not dump the diazo. Use a syringe pump.

    • Target: 1.5 to 2.0 equivalents of diazo relative to alkene.

    • Rate: Addition should span 4–8 hours.

    • Formula:

      
      
      
  • The "Blanket" Dilution:

    • Dissolve the alkene in the reaction flask at high concentration (e.g., 0.5 M).

    • Dissolve the diazo in the syringe at low concentration (e.g., 0.1 M).

    • Why? This maximizes

      
       relative to 
      
      
      
      in the flask, statistically favoring Path A.
Part 3: Thermodynamic Poisoning (The "Lewis Base" Problem)

The Issue: Rh(II) paddlewheel complexes have two open axial coordination sites. These are the active sites. If your substrate contains a pyridine, imidazole, primary amine, or thioether, these moieties will bind irreversibly to the axial site, shutting down catalysis before it begins.

FAQ: "Can I cyclopropanate a pyridine derivative?" Answer: Not easily with standard catalysts like


. The pyridine nitrogen is a better ligand than the carbene carbon.

The Solution: Steric Shielding You must make the catalyst "too fat" for the poison to bind, while still allowing the carbene to form.

  • Switch Catalyst: Move from

    
     to Rh2(esp)2  (Du Bois' Catalyst) or Rh2(TPA)4  (Triphenylacetate).
    
    • Why?

      
       has a strapped ligand structure that is extremely robust and sterically hinders large Lewis bases from coordinating axially, while still permitting the smaller diazo/carbene interaction.
      
  • Use a Lewis Acid Additive:

    • Add a stoichiometric amount of a Lewis acid (e.g.,

      
       or 
      
      
      
      ) to pre-complex the amine/pyridine nitrogen.
    • Warning: Ensure the Lewis acid does not decompose your diazo compound.

Part 4: Process Engineering & Solvents

FAQ: "My reaction works in DCM but fails in THF. Why?" Answer: THF is a coordinating solvent. It competes for the axial site.

Solvent Compatibility Table

Solvent ClassSuitabilityNotes
Chlorinated (DCM, DCE) Excellent Standard for Rh catalysis. Non-coordinating.
Hydrocarbons (Toluene, Hexane) Good Good for high temp, but diazo solubility can be tricky.
Ethers (THF, Dioxane) Poor Oxygen lone pairs coordinate to Rh. Avoid.
Nitriles (MeCN) Critical Failure Strong coordination. Will kill the catalyst instantly.
Dimethyl Carbonate (DMC) Emerging Green alternative to DCM. Surprisingly effective and non-coordinating for many Rh catalysts [1].
Part 5: Standardized "Clean Start" Protocol

If you are seeing inconsistent results, reset your workflow to this baseline.

Reagents:

  • Catalyst:

    
     (0.1 - 1.0 mol%) - Chosen for high stability.
    
  • Solvent:

    
    -Trifluorotoluene (TFT) or DCM - Degassed.
    
  • Diazo: Freshly prepared or recrystallized.

Step-by-Step:

  • The Bake-Out: Flame-dry a 2-neck round bottom flask under vacuum. Backfill with Argon (Nitrogen is acceptable, but Argon is heavier and blankets better).

  • The Charge: Add Alkene (1.0 equiv) and Catalyst (0.5 mol%) to the flask. Dissolve in solvent to reach 0.5 M concentration.

  • The Pump Setup: Load Diazo (1.5 equiv) into a gastight syringe. Dilute with solvent to reach a total volume equal to the flask volume (doubling the total reaction volume by the end).

  • The Initiation: Heat the flask to reflux (or desired temp). Wait 5 minutes.

  • The Feed: Start syringe pump addition over 4 hours.

  • The Chase: After addition is complete, let stir for 1 hour.

  • QC: Take an aliquot. If the solution is still brightly colored (diazo color), the catalyst has died (Kinetic Deactivation). If the solution is colorless but conversion is low, check for poisons.

References
  • Hansen, J., et al. (2019). "In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings." ACS Catalysis, 10(1), 495–500. Link

  • Espino, C. G., & Du Bois, J. (2001). "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition, 40(3), 598-600. (Describes the development of the robust Rh2(esp)2 catalyst). Link

  • Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, 451, 417-424. Link

  • Charette, A. B., et al. (2010). "Continuous Flow Synthesis of Cyclopropanes." Organic Process Research & Development, 14(2). (Discusses flow chemistry to mitigate dimerization). Link

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor. The unique structural motif of cyclopropylamines has garnered significant attention due to its presence in a variety of biologically active compounds, including antidepressants and enzyme inhibitors.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine analogs, a class of compounds with considerable potential for targeting neurological disorders. By dissecting the intricate interplay between chemical structure and biological function, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the design of next-generation therapeutics.

The core scaffold, [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine, combines the conformational rigidity of a cyclopropane ring with the aromatic and electronic properties of a thiophene moiety. This unique combination makes it a compelling starting point for the development of inhibitors for enzymes such as monoamine oxidases (MAO-A and MAO-B), which are critical targets in the treatment of depression and neurodegenerative diseases.[2] Understanding how modifications to this scaffold impact biological activity is paramount for optimizing lead compounds.

Deciphering the Structure-Activity Relationship: A Three-Pronged Approach

Our analysis of the SAR of [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine analogs focuses on three key regions of the molecule: the thiophene ring, the cyclopropyl core, and the methanamine side chain. By systematically evaluating the impact of substitutions at these positions, we can construct a predictive model for designing more potent and selective compounds.

The Thiophene Moiety: A Hub for Modulating Potency and Selectivity

The thiophene ring serves as a crucial anchor for interaction with the target protein. Its electronic properties and potential for substitution offer a rich avenue for SAR exploration. Generally, in the context of MAO inhibitors, the presence of an aromatic ring is a key pharmacophoric feature. Introducing electron-withdrawing groups on this ring can enhance inhibitory potency.[3]

dot

SAR_Thiophene cluster_thiophene Thiophene Ring Modifications cluster_key Key Insights Thiophene Thiophene Ring Substituent Substituent (R) Thiophene->Substituent Substitution at C5 Activity Biological Activity Substituent->Activity Influences Potency & Selectivity Insight1 Electron-withdrawing groups (e.g., halogens) at C5 can increase MAO inhibitory activity. Insight2 Bulky substituents may decrease activity due to steric hindrance.

Caption: SAR modifications on the thiophene ring.

Based on SAR studies of related heterocyclic MAO inhibitors, we can infer the following trends for substitutions on the thiophene ring of our lead compound:

Substitution at C5 of Thiophene RingPredicted Impact on MAO-B InhibitionRationale
Hydrogen (Unsubstituted) Baseline ActivityServes as the reference compound.
Electron-Withdrawing Groups (e.g., -Cl, -Br) Increased PotencyEnhances interaction with the enzyme's active site.[3]
Electron-Donating Groups (e.g., -CH3, -OCH3) Decreased or Variable PotencyMay alter the electronic profile unfavorably for binding.
Bulky Groups (e.g., -t-butyl) Decreased PotencyLikely to cause steric hindrance within the binding pocket.
The Cyclopropyl Core: Stereochemistry and Substitution as Key Determinants

The cyclopropane ring's stereochemistry and substitution pattern are critical for orienting the molecule within the enzyme's active site. For cyclopropylamine-based MAO inhibitors, the trans configuration is often preferred for optimal activity. While our core molecule possesses a gem-dimethyl substitution, the relative stereochemistry of the thiophene and aminomethyl groups will significantly influence biological activity.

dot

SAR_Cyclopropane cluster_cyclopropane Cyclopropyl Core Modifications Cyclopropane Cyclopropyl Ring Stereochemistry Stereochemistry (cis/trans) Cyclopropane->Stereochemistry Methyl_Group Methyl Group (C2 Position) Cyclopropane->Methyl_Group Activity Biological Activity Stereochemistry->Activity trans often preferred Methyl_Group->Activity Influences binding pocket fit

Caption: Impact of cyclopropyl core modifications.

Modification to Cyclopropyl RingPredicted Impact on MAO-B InhibitionRationale
Stereochemistry (trans vs. cis) trans isomer likely more potentThe trans configuration often provides a better fit into the active site of MAO enzymes.
Methyl Group at C2 Contributes to PotencyThe methyl group likely occupies a hydrophobic pocket, enhancing binding affinity.
Removal of Methyl Group Decreased PotencyLoss of favorable hydrophobic interactions.
Larger Alkyl Groups at C2 Variable/Decreased PotencyMay introduce steric clashes within the binding site.
The Methanamine Side Chain: Fine-Tuning Activity and Selectivity

The primary amine of the methanamine side chain is a critical pharmacophoric element, directly involved in the mechanism of MAO inhibition. Modifications to this group can profoundly affect both potency and selectivity for MAO-A versus MAO-B.

SAR_Amine cluster_amine Methanamine Side Chain Modifications Primary_Amine Primary Amine (-NH2) Secondary_Amine Secondary Amine (-NHR) Tertiary_Amine Tertiary Amine (-NR2) Activity Biological Activity

Sources

Technical Guide: Assessing the Selectivity Profile of Novel Cyclopropylamine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: LSD1 (KDM1A) vs. Monoamine Oxidases (MAO-A/B)

Executive Summary

The cyclopropylamine (CPA) moiety remains a "privileged scaffold" in medicinal chemistry, particularly for targeting FAD-dependent oxidases. However, its utility is historically compromised by a lack of selectivity. First-generation inhibitors like Tranylcypromine (TCP) inhibit Lysine-Specific Demethylase 1 (LSD1) but display equipotent inhibition of Monoamine Oxidases (MAO-A/B), leading to severe clinical liabilities such as the "cheese effect" (tyramine pressor response).

This guide outlines the technical workflow for characterizing Next-Generation CPA Inhibitors (e.g., 4-substituted or N-alkylated analogs like ORY-1001/Vafidemstat). It provides a comparative analysis of their performance against legacy scaffolds and details the experimental protocols required to validate their selectivity profiles.

Part 1: The Pharmacophore Challenge

The "Warhead" Mechanism

To assess these inhibitors, one must understand the causality of their binding. The cyclopropylamine ring acts as a mechanism-based inactivator (suicide substrate) .

  • Single Electron Transfer (SET): The FAD cofactor in the enzyme active site accepts an electron from the CPA nitrogen.

  • Ring Opening: The resulting radical cation is unstable, leading to the opening of the strained cyclopropyl ring.

  • Adduct Formation: The opened ring forms a covalent bond with the FAD cofactor (typically at C4a or N5), permanently disabling the enzyme.

The Selectivity Problem: Because LSD1, MAO-A, and MAO-B all share high homology in their catalytic FAD domains, the CPA "warhead" is inherently non-selective. Specificity is achieved not by changing the warhead, but by modifying the scaffold geometry to exploit the larger substrate binding pocket of LSD1 compared to the sterically restricted tunnels of MAOs.

Part 2: Comparative Performance Analysis

The following data compares the legacy standard (Tranylcypromine) against a representative Next-Generation CPA inhibitor (modeled after ORY-1001/Vafidemstat class compounds).

Table 1: Biochemical Selectivity Profile[1]
FeatureTranylcypromine (TCP) Next-Gen CPA Analog (e.g., ORY-1001) Implication
LSD1 IC50 ~20 - 240 µM (Racemic)< 20 nM >1000x increase in potency allows for lower dosing.
MAO-A IC50 ~10 - 20 µM> 100 µM Elimination of antidepressant-like off-target effects.
MAO-B IC50 ~1 - 15 µM> 100 µM Critical for avoiding tyramine pressor interactions.
Binding Mode Fits MAO & LSD1 pocketsSteric Exclusion from MAO Bulky substituents (e.g., 4-phenyl) clash with MAO residues but fit LSD1.
Kinetics Irreversible (Time-dependent)Irreversible (Time-dependent)Both require pre-incubation steps in assay protocols.

Analyst Note: While TCP is a valid positive control for assay function, it is a poor reference for potency . Always use a known selective inhibitor (e.g., GSK2879552 or ORY-1001) to benchmark the dynamic range of your assay.

Part 3: Visualization of Mechanism & Workflow

Diagram 1: Mechanism of Selectivity

This diagram illustrates the logical bifurcation where structural modifications allow Next-Gen inhibitors to bypass MAO targets while retaining LSD1 efficacy.

SelectivityMechanism cluster_Old First-Gen (TCP) cluster_New Next-Gen (Selective) CPA Cyclopropylamine Scaffold (CPA) TCP Unsubstituted CPA (Small Volume) CPA->TCP NG_CPA 4-Substituted CPA (Steric Bulk) CPA->NG_CPA FAD FAD Cofactor (Catalytic Core) TCP->FAD covalent bond MAO_Bind Fits MAO-A/B Tunnel TCP->MAO_Bind SideEffect Off-Target Toxicity (Tyramine Pressor) MAO_Bind->SideEffect NG_CPA->FAD covalent bond LSD1_Bind Fits Large LSD1 Pocket NG_CPA->LSD1_Bind MAO_Clash Steric Clash with MAO NG_CPA->MAO_Clash excluded

Caption: Structural divergence in CPA inhibitors. Steric bulk in Next-Gen analogs prevents entry into the restricted MAO active sites while retaining access to the spacious LSD1 pocket.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize orthogonal validation methods.

Protocol A: Biochemical Selectivity Screen (Fluorometric)

Objective: Quantify IC50 values for LSD1 vs. MAO-A/B using the Amplex Red® Peroxidase-Coupled Assay.

The Causality: LSD1 demethylates H3K4me2, producing H2O2 as a byproduct. HRP converts H2O2 + Amplex Red into Resorufin (highly fluorescent).[1]

Step-by-Step Workflow:

  • Reagent Prep:

    • Buffer: 50 mM Sodium Phosphate (pH 7.4), 0.01% Tween-20. Note: Avoid amine-based buffers (Tris) if possible, as they can interfere with amine oxidase chemistry.

    • Enzyme: Recombinant Human LSD1 (0.5 – 10 nM final).

    • Substrate: H3K4me2 (10 µM, near Km).

  • Inhibitor Pre-Incubation (Critical Step):

    • Since CPAs are mechanism-based inactivators, potency is time-dependent.[2]

    • Incubate Enzyme + Inhibitor (serial dilution) for 30 minutes at Room Temp before adding the substrate.

    • Control: Include a "No Inhibitor" (100% Activity) and "No Enzyme" (Background) well.

  • Reaction Initiation:

    • Add Substrate Mix: H3K4me2 peptide + HRP (Horseradish Peroxidase) + Amplex Red.[3]

  • Detection:

    • Read Fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes.

    • Calculate the slope (RFU/min) for the linear portion.

  • Validation Check:

    • If the "No Enzyme" background is high, your inhibitor might be auto-fluorescent or reacting with HRP. Run a counter-screen without LSD1 but with H2O2 added directly to check for HRP inhibition.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that biochemical potency translates to cellular activity (nuclear permeability).

  • Cell Treatment: Treat AML cells (e.g., THP-1 or MV4-11) with the inhibitor for 24 hours.

  • Extraction: Perform a Histone Acid Extraction (standard lysis buffers often fail to solubilize chromatin-bound histones efficiently).

  • Blotting:

    • Primary Antibody: Anti-H3K4me2 (The substrate).

    • Normalization Antibody: Total H3.

  • Interpretation: A selective LSD1 inhibitor should cause a global increase in H3K4me2 levels (inhibition of demethylation) compared to vehicle (DMSO).

Diagram 2: Screening Workflow

This flow details the decision matrix for advancing a hit to a lead.

ScreeningWorkflow cluster_Biochem Biochemical Screen Library CPA Library Synthesis LSD1_Assay LSD1 Assay (Amplex Red) Library->LSD1_Assay MAO_Assay Counter Screen MAO-A / MAO-B LSD1_Assay->MAO_Assay If IC50 < 100nM Decision Selectivity Ratio > 100x? MAO_Assay->Decision Cell_Assay Cellular Assay (H3K4me2 WB) Decision->Cell_Assay Yes Discard Discard / Redesign Decision->Discard No Lead Lead Candidate Cell_Assay->Lead Target Engagement

Caption: Critical path for validating CPA inhibitors. The biochemical counter-screen against MAO is the primary "Go/No-Go" gate before cellular testing.

References

  • Maes, T., et al. (2015). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia.[4] Cancer Cell.[5]

  • Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1.[6] Cell.

  • Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society.

  • Thermo Fisher Scientific. Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol.

  • Oryzon Genomics. (2016).[7] ORY-1001 Phase 1 Data At ASH.

Sources

×

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Reactant of Route 1
[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine
Reactant of Route 2
[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.